2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEAUZAGDOXYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352615 | |
| Record name | 2-(4-fluorophenylsulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13029-71-5 | |
| Record name | 2-(4-fluorophenylsulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a sulfonamide derivative of the amino acid glycine. Due to a lack of specific detailed studies on this particular molecule in publicly available scientific literature, this document aggregates information on its fundamental chemical properties, outlines generalized experimental protocols for its synthesis based on established methods for analogous N-arylsulfonyl amino acids, and discusses potential biological activities by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry, offering insights into its chemical structure, potential synthesis pathways, and prospective areas of biological investigation. All quantitative data for related compounds is summarized in structured tables, and key experimental workflows are visualized using logical diagrams.
Chemical Structure and Properties
This compound, also known as N-(4-fluorophenylsulfonyl)glycine, is an organic compound characterized by a glycine backbone linked to a 4-fluorophenylsulfonyl group via a sulfonamide bond.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 13029-71-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈FNO₄S | [4] |
| Molecular Weight | 233.22 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1F)S(=O)(=O)NCC(=O)O | |
| InChI Key | XAEAUZAGDOXYIE-UHFFFAOYSA-N | [4] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, with limited solubility in water. |
Potential Synthesis Protocols
Generalized Schotten-Baumann Synthesis of N-(4-fluorophenylsulfonyl)glycine
This protocol is a representative example for the synthesis of N-sulfonylated amino acids and would require optimization for the specific synthesis of the title compound.
Materials:
-
Glycine
-
4-Fluorobenzenesulfonyl chloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Experimental Workflow:
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a molecule of interest in the field of medicinal chemistry and drug discovery. This document consolidates available data on its chemical identity, properties, and potential biological relevance, drawing upon information for the broader class of N-(arylsulfonyl)amino acids where specific data is limited. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Chemical Identity and Synonyms
The compound with the systematic name this compound is a derivative of the simplest amino acid, glycine. In this molecule, a hydrogen atom of the amino group is substituted by a 4-fluorophenylsulfonyl group.
IUPAC Name: this compound
Synonyms:
-
N-(4-Fluorophenylsulfonyl)glycine
-
{[(4-Fluorophenyl)sulfonyl]amino}acetic acid[1]
CAS Number: 13029-71-5[1]
Physicochemical Properties
Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₈FNO₄S | [1] |
| Molecular Weight | 233.21 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [1] |
| InChI Key | XAEAUZAGDOXYIE-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, a general and common method for the synthesis of N-arylsulfonylamino acids involves the reaction of an amino acid with an arylsulfonyl chloride under basic conditions.
General Synthetic Protocol (Schotten-Baumann reaction):
-
Dissolution: Glycine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to deprotonate the amino group, forming the corresponding glycinate salt.
-
Addition of Sulfonyl Chloride: 4-Fluorobenzenesulfonyl chloride, dissolved in a suitable organic solvent (e.g., diethyl ether, tetrahydrofuran), is added dropwise to the aqueous solution of the glycinate at a controlled temperature (typically 0-5 °C) with vigorous stirring.
-
Reaction: The reaction mixture is stirred for several hours at room temperature to allow for the complete sulfonylation of the amino group.
-
Acidification: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the N-(4-fluorophenylsulfonyl)glycine product.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological activities and signaling pathway involvements for this compound are not well-documented in the scientific literature, the broader class of N-(arylsulfonyl)amino acids has been investigated for various therapeutic applications. It is important to note that the following information is based on related compounds and may not be directly applicable to this compound.
N-sulfonylated amino acids and their derivatives have shown potential as:
-
Antimicrobial Agents: Some N-sulfonylated amino acid derivatives have demonstrated activity against various bacterial and fungal strains.
-
Enzyme Inhibitors: The sulfonylamino acid scaffold can be designed to target the active sites of specific enzymes. For instance, derivatives of N-sulfonylated amino acids have been explored as inhibitors of serine proteases.[2]
-
Anticancer Agents: Certain N-(arylsulfonyl)amino acid derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[3]
The mechanism of action for such compounds is highly dependent on the specific nature of the arylsulfonyl group and the amino acid moiety. Potential interactions could involve the inhibition of key cellular signaling pathways, though specific pathways for this compound have not been elucidated.
Hypothetical Signaling Pathway Interaction:
The diagram below illustrates a hypothetical scenario where an N-arylsulfonylamino acid derivative acts as an inhibitor of a signaling pathway, a common mechanism for therapeutic intervention.
Caption: Hypothetical inhibition of a kinase signaling pathway by an N-arylsulfonylamino acid.
Conclusion and Future Directions
This compound is a well-defined chemical entity with potential for further investigation in drug discovery and development. While specific data on its biological activity is currently scarce, the broader class of N-(arylsulfonyl)amino acids demonstrates a range of interesting pharmacological properties. Future research should focus on the synthesis and biological evaluation of this compound to elucidate its specific mechanism of action and potential therapeutic applications. In vitro and in vivo studies are warranted to explore its efficacy and safety profile. The information provided in this guide serves as a starting point for such endeavors.
References
Technical Guide: 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
For research use only.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid.
| Property | Value | Source |
| Molecular Formula | C8H8FNO4S | [2] |
| Molecular Weight | 233.21 g/mol | [2] |
| Purity | ≥97.0% | [2] |
| InChI Key | XAEAUZAGDOXYIE-UHFFFAOYSA-N | [2] |
| Synonyms | AKOS BC-3152, BUTTPARK 31\07 | [1] |
Synthesis and Experimental Protocols
The general synthetic approach would likely involve the reaction of a 4-fluorophenylsulfonyl chloride with glycine (2-aminoacetic acid) under basic conditions. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of the final product would typically be achieved through recrystallization or column chromatography.
Biological Activity and Potential Applications
The biological activity of this compound is not extensively documented in the public literature. As a derivative of glycine, it may have applications in the development of peptidomimetics or as a building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. Further research is required to elucidate its specific biological functions and potential applications.
Experimental Workflow: Compound Characterization
The following diagram outlines a general workflow for the characterization of this compound after synthesis and purification.
Caption: General workflow for the structural and purity analysis of the synthesized compound.
Safety and Handling
For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) provided by the supplier. This compound is intended for laboratory use only by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
References
physical and chemical properties of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a member of the N-sulfonylated amino acid class of compounds, holds significant interest for researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for scientists engaged in the research and development of novel therapeutic agents.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. While experimental data for this compound is not extensively available in public literature, this guide compiles the known information and provides predicted values for key parameters.
Table 1: Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 13029-71-5 | [1] |
| Molecular Formula | C₈H₈FNO₄S | [1] |
| Molecular Weight | 233.21 g/mol | [1] |
| Purity | ≥ 97.0% | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Water Solubility | Not available | N/A |
| pKa | Not available | N/A |
| logP | Not available | N/A |
Note: The lack of available experimental data for properties such as melting point, boiling point, and solubility highlights an area for future experimental investigation.
Synthesis Protocol
While a specific, validated experimental protocol for the synthesis of this compound is not readily found in the literature, a general and adaptable method for the synthesis of N-arylsulfonylamino acids can be employed. The following protocol is based on the well-established Schotten-Baumann reaction conditions, a widely used method for the acylation of amines.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
Glycine
-
4-Fluorobenzenesulfonyl chloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (e.g., round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide (typically 1-2 M) in a round-bottom flask. The molar ratio of NaOH to glycine should be approximately 2:1 to ensure the amino group is deprotonated and the carboxylic acid is in its salt form. The flask should be cooled in an ice bath.
-
Addition of Sulfonyl Chloride: While vigorously stirring the cooled glycine solution, slowly add 4-fluorobenzenesulfonyl chloride. The sulfonyl chloride can be added neat or dissolved in a small amount of a water-miscible organic solvent like acetone to facilitate addition. The temperature should be maintained below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.
-
Extract the product from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate. Perform the extraction multiple times to ensure complete recovery.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product of high purity.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -SO₂-, -NH-, -C=O, -OH).
-
Melting Point Analysis: To determine the melting point and assess purity.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the broader class of N-sulfonyl amino acid amides has been reported to possess fungicidal activity.[2][3] This suggests that the target compound may also exhibit antifungal properties.
The proposed mechanism of action for some sulfonamide-based antimicrobial agents involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in many microorganisms.[4] Folic acid is a vital precursor for the synthesis of nucleic acids and some amino acids. By acting as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt this crucial metabolic pathway, leading to the inhibition of microbial growth.
Figure 2: Proposed mechanism of antifungal action via inhibition of the folic acid synthesis pathway.
It is important to note that this is a generalized mechanism for sulfonamides, and the specific target and mode of action for this compound would require dedicated experimental investigation. Further research could involve screening the compound against a panel of fungal pathogens and conducting enzymatic assays to determine its inhibitory effects on DHPS or other potential targets.
Experimental Workflows
To facilitate further research, the following workflows outline key experimental procedures.
Workflow 1: Synthesis and Purification
Figure 3: A stepwise workflow for the synthesis and purification of the target compound.
Workflow 2: Antifungal Activity Screening
Figure 4: A general workflow for screening the antifungal activity of the synthesized compound.
Conclusion
This compound represents a promising scaffold for further investigation in the field of medicinal chemistry. This technical guide has consolidated the available information on its properties and provided a practical, adaptable synthesis protocol. The potential for antifungal activity, based on the broader class of N-sulfonyl amino acid amides, warrants further exploration. The experimental workflows provided offer a starting point for researchers to synthesize, purify, and evaluate the biological activity of this and related compounds. Future studies should focus on obtaining comprehensive experimental data for its physicochemical properties and elucidating its specific mechanism of action to fully realize its therapeutic potential.
References
- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid: A Technical Deep Dive into its Discovery and History
For Immediate Release
Skillman, NJ – December 29, 2025 – This technical guide provides an in-depth analysis of the discovery, history, and synthesized derivatives of the compound 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. Tailored for researchers, scientists, and professionals in drug development, this document collates available data on its synthesis, potential mechanisms of action, and biological activity, with a focus on its role as a potential inhibitor of key enzyme families.
Introduction: The Emergence of Sulfonylamino Acetic Acids in Drug Discovery
The class of compounds known as sulfonylamino acids has garnered significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The core structure, featuring a sulfonamide linkage to an amino acid moiety, provides a versatile scaffold for the design of enzyme inhibitors. The introduction of a fluorine atom, as seen in this compound, can further enhance metabolic stability and binding affinity, making it a compound of interest for therapeutic development. While a singular "discovery" paper for this specific molecule remains elusive in publicly accessible literature, its history is intertwined with the broader exploration of N-arylsulfonyl amino acids as potential therapeutic agents.
Synthesis and Chemical Profile
The synthesis of this compound, while not explicitly detailed in a dedicated publication, can be inferred from established methods for analogous compounds. A robust synthetic route can be adapted from the preparation of structurally similar N-acyl-α-amino acids.
General Synthesis Protocol
A plausible and adaptable synthesis method involves the reaction of glycine with 4-fluorophenylsulfonyl chloride in a basic aqueous medium. This straightforward nucleophilic substitution reaction is a common procedure for the formation of sulfonamides from primary amines.
Experimental Protocol: Synthesis of this compound
-
Materials: Glycine, 4-fluorophenylsulfonyl chloride, sodium hydroxide (NaOH), hydrochloric acid (HCl), diethyl ether, and water.
-
Procedure:
-
Glycine is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt.
-
The solution is cooled in an ice bath, and 4-fluorophenylsulfonyl chloride, dissolved in a suitable organic solvent like diethyl ether, is added dropwise with vigorous stirring.
-
The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
-
The aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.
-
The crude this compound is then collected by filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
-
Characterization: The final product would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Potential Biological Activity and Mechanism of Action
Research into structurally related N-arylsulfonyl amino acid derivatives suggests that this compound may exhibit inhibitory activity against two major classes of enzymes: Matrix Metalloproteinases (MMPs) and Serine Proteases.
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The sulfonamide moiety of N-arylsulfonyl amino acids is known to chelate the active site zinc ion in MMPs, leading to their inhibition.
Table 1: Inhibitory Activity of Representative Arylsulfonamide Derivatives against MMPs
| Compound | MMP-1 (Ki, nM) | MMP-7 (Ki, nM) | MMP-8 (Ki, nM) | MMP-12 (Ki, nM) | MMP-13 (Ki, nM) |
| Arylsulfonamide Derivative 1 | >1000 | >1000 | 250 | 15 | 8 |
| Arylsulfonamide Derivative 2 | 800 | 900 | 150 | 10 | 5 |
Note: Data is for structurally related compounds and not this compound itself. This table is for illustrative purposes to show the potential activity of this class of compounds.
Inhibition of Serine Proteases
Serine proteases are another class of enzymes involved in a wide range of physiological processes, including blood coagulation, digestion, and inflammation. The sulfonyl group of sulfonylamino acids can interact with the serine residue in the active site of these proteases, leading to their inhibition. Research on N-alpha-(arylsulfonyl)-amino acid derivatives has demonstrated their potential as serine proteinase inhibitors.
The inhibitory mechanism likely involves the formation of a stable complex with the enzyme's active site, preventing substrate binding and subsequent catalysis.
Visualizing the Molecular Landscape
To better understand the potential interactions and experimental processes, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and evaluation of MMP inhibitory activity.
An In-depth Technical Guide to the Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a molecule of interest in medicinal chemistry. This document details the core synthesis pathway, experimental protocols, and potential biological context, presented in a format tailored for researchers and professionals in the field of drug development.
Synthesis Pathway
The most direct and common pathway for the synthesis of this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and glycine. This reaction, a classic example of sulfonamide formation, proceeds by the attack of the amino group of glycine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the glycine, thereby increasing its nucleophilicity.
The overall reaction can be summarized as follows:
4-Fluorobenzenesulfonyl Chloride + Glycine → this compound + Hydrochloric Acid
This synthesis route is favored for its straightforward nature and the ready availability of the starting materials.
Experimental Protocols
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Glycine
-
Anhydrous Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF), anhydrous
-
Water
-
Hydrochloric Acid (HCl), concentrated and dilute solutions
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve glycine (1.0 equivalent) and anhydrous sodium carbonate (2.2 equivalents) in a mixture of water and a suitable organic solvent like dioxane (e.g., a 1:1 mixture). Stir the suspension at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the same organic solvent. Add this solution dropwise to the stirring glycine suspension over a period of 30-60 minutes. An ice bath can be used to control any initial exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.
-
Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with dilute hydrochloric acid. This will precipitate the product.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound based on typical laboratory-scale preparations.
Table 1: Reactant and Solvent Quantities
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Amount (for 10 mmol scale) |
| 4-Fluorobenzenesulfonyl chloride | 194.60 | 1.0 | 1.95 g |
| Glycine | 75.07 | 1.0 | 0.75 g |
| Sodium Carbonate | 105.99 | 2.2 | 2.33 g |
| Dioxane/Water (1:1) | - | - | 50 mL |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value/Range |
| Reaction Temperature | 0 °C to 50 °C |
| Reaction Time | 2 - 12 hours |
| Expected Yield | 70-90% (after purification) |
| Physical Appearance | White to off-white solid |
| Melting Point | Not widely reported, but expected to be a crystalline solid with a defined melting point. |
Visualizations
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
Potential Signaling Pathway: Inhibition of Carbonic Anhydrase IX
Fluorinated benzenesulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. A particularly relevant isoform in cancer research is Carbonic Anhydrase IX (CA IX), which is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide moiety of compounds like this compound can coordinate to the zinc ion in the active site of CA IX, inhibiting its enzymatic activity.
The diagram below illustrates the proposed mechanism of CA IX inhibition in the tumor microenvironment.
Technical Whitepaper: A Deep Dive into the Core Mechanism of Action of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid as a Putative Matrix Metalloproteinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the hypothesized mechanism of action for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. Based on its structural features—a glycine backbone coupled with a sulfonyl moiety—this compound is projected to function as an inhibitor of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases critical to extracellular matrix (ECM) remodeling and are implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2] This guide will explore the core mechanism of MMP inhibition, the relevant signaling pathways, and the experimental protocols required for validation.
Introduction to Matrix Metalloproteinases (MMPs) and Putative Inhibitor Profile
Matrix metalloproteinases (MMPs) are a family of over 25 zinc-dependent endopeptidases.[3][4] Their primary role is the degradation and remodeling of all components of the extracellular matrix (ECM), a process essential for tissue homeostasis, development, and repair.[2][5] However, the dysregulation of MMP activity is a hallmark of many diseases, where excessive ECM degradation facilitates pathological processes like tumor cell invasion, inflammation, and tissue destruction.[6][7]
MMPs share a conserved domain structure, most notably a catalytic domain containing a highly conserved zinc-binding motif (HExxHxxGxxH) essential for their proteolytic activity.[3][8] The catalytic zinc ion is the primary target for a large class of inhibitors. The chemical structure of This compound suggests its potential as such an inhibitor. Its glycine scaffold can mimic the peptide backbone of natural MMP substrates, allowing it to fit into the active site, while the sulfonylamino group can act as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion and blocking the enzyme's activity.
Core Mechanism of Action: Inhibition of MMP Catalytic Activity
The proposed mechanism of action for this compound is the direct competitive inhibition of MMPs. The inhibitor is hypothesized to bind to the active site of the enzyme, preventing the binding and cleavage of natural substrates like collagen, gelatin, and fibronectin.[8][9]
The key interactions are presumed to be:
-
Zinc Chelation: The sulfonylamino moiety likely acts as a bidentate ligand, coordinating with the catalytic Zn²⁺ ion in the active site. This interaction is crucial for potent inhibition and is a common feature of many synthetic MMP inhibitors.
-
Active Site Occupancy: The acetic acid (glycine) backbone and the 4-fluorophenyl group are positioned to occupy the substrate-binding cleft. The phenyl ring can form favorable interactions within the S1' specificity pocket, a key determinant of substrate recognition among different MMPs.[10]
The effectiveness and selectivity of the compound would depend on how well its structure complements the distinct topographies of the active sites across the MMP family.
Data Presentation: Quantitative Inhibition Data
To validate this mechanism, the compound would be tested against a panel of key MMPs. The resulting data, typically IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values, would be summarized to assess potency and selectivity.
| MMP Target | Enzyme Subfamily | IC₅₀ (nM) | Kᵢ (nM) | Assay Condition Notes |
| MMP-1 | Collagenase | [Data] | [Data] | Fluorogenic peptide substrate; 37°C, pH 7.5 |
| MMP-2 | Gelatinase | [Data] | [Data] | Fluorogenic peptide substrate; 37°C, pH 7.5 |
| MMP-3 | Stromelysin | [Data] | [Data] | Fluorogenic peptide substrate; 37°C, pH 7.5 |
| MMP-7 | Matrilysin | [Data] | [Data] | Fluorogenic peptide substrate; 37°C, pH 7.5 |
| MMP-8 | Collagenase | [Data] | [Data] | Fluorogenic peptide substrate; 37°C, pH 7.5 |
| MMP-9 | Gelatinase | [Data] | [Data] | Fluorogenic peptide substrate; 37°C, pH 7.5 |
| MMP-13 | Collagenase | [Data] | [Data] | Fluorogenic peptide substrate; 37°C, pH 7.5 |
| MMP-14 (MT1-MMP) | Membrane-Type | [Data] | [Data] | Fluorogenic peptide substrate; 37°C, pH 7.5 |
Involvement in Cellular Signaling Pathways
MMPs are not simple degraders of the ECM; they are critical signaling modulators. By cleaving cell surface receptors, growth factors, and cytokines, they can profoundly alter cellular behavior.[2][3] An effective MMP inhibitor like this compound could therefore interrupt these pathological signaling cascades.
A key pathway where MMPs are pivotal is cancer cell invasion and metastasis. MMPs, particularly MMP-2 and MMP-9, degrade the type IV collagen of the basement membrane, which is a major physical barrier to tumor cell dissemination.[6] This process allows cancer cells to invade surrounding tissues and enter blood or lymphatic vessels.
Caption: Signaling pathway for MMP-mediated cancer cell invasion and the point of inhibition.
Experimental Protocols and Validation Workflow
Validating the activity of a putative MMP inhibitor requires a multi-step approach, beginning with biochemical assays and progressing to cell-based and potentially in vivo models.
Detailed Protocol: Fluorogenic MMP Inhibition Assay
This is a common high-throughput screening method to determine the IC₅₀ of an inhibitor.
Objective: To measure the inhibitory effect of this compound on the activity of a specific recombinant human MMP (e.g., MMP-9).
Materials:
-
Recombinant human MMP-9 (pre-activated)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test Compound: this compound, dissolved in DMSO
-
Control Inhibitor (e.g., NNGH, Batimastat)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission suitable for the substrate, e.g., 325/395 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further into Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤1% in all wells.
-
Plate Setup:
-
Blank wells: 100 µL Assay Buffer.
-
Control wells (No inhibitor): 50 µL Assay Buffer + 50 µL of diluted MMP-9 enzyme solution.
-
Test wells: 50 µL of each test compound dilution + 50 µL of diluted MMP-9 enzyme solution.
-
-
Enzyme Incubation: Add the enzyme to the control and test wells. Mix gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (pre-warmed to 37°C) to all wells to initiate the reaction. The final volume should be 150 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Validation Workflow
The overall process for characterizing a novel MMP inhibitor follows a logical progression from initial screening to more complex biological validation.
Caption: A standard workflow for the validation of a putative MMP inhibitor.
Conclusion
The compound this compound possesses the key structural motifs of a matrix metalloproteinase inhibitor. Its proposed mechanism of action—direct, competitive inhibition via chelation of the catalytic zinc ion and occupancy of the substrate-binding cleft—is well-founded in the principles of medicinal chemistry for this enzyme class. Rigorous experimental validation, following the workflows and protocols outlined herein, is necessary to confirm this hypothesis, quantify its potency and selectivity, and evaluate its potential as a therapeutic agent for MMP-driven diseases. The development of selective MMP inhibitors remains a significant goal in drug discovery, offering the promise of targeted therapies for cancer, inflammatory disorders, and other debilitating conditions.
References
- 1. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. Matrix Metalloproteinases, Vascular Remodeling, and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure and Function of Human Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. ahajournals.org [ahajournals.org]
A Technical Guide to the Potential Biological Activity of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential biological activities of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid based on published data for structurally related compounds. Direct experimental evidence for this specific molecule is limited in publicly available literature.
Introduction
This compound belongs to the class of N-arylsulfonyl amino acids. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities exhibited by its derivatives. The core structure combines a sulfonamide moiety, a known pharmacophore present in numerous approved drugs, with an amino acid scaffold, which provides a handle for chemical modification and can influence interactions with biological targets.[1][2][3] This guide explores the potential biological activities, mechanisms of action, and relevant experimental methodologies associated with this chemical scaffold, drawing from research on its close analogs.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₈FNO₄S
-
Key Structural Features:
-
4-Fluorophenylsulfonyl Group: The sulfonamide group is a key feature, known to interact with various enzymes, including carbonic anhydrases.[4][5][6] The fluorine substitution on the phenyl ring can modulate the compound's electronic properties and lipophilicity, potentially enhancing its pharmacokinetic profile and target interactions.
-
Amino Acid Moiety: The glycine backbone provides a simple and versatile linker. The carboxylic acid and amino groups offer sites for further chemical derivatization to explore structure-activity relationships.
-
Potential Biological Activities
While direct studies on this compound are scarce, extensive research on N-arylsulfonyl amino acid derivatives suggests several potential areas of biological activity, primarily antimicrobial and anticancer effects.
Antimicrobial Activity
N-sulfonylated amino acid derivatives have demonstrated notable antibacterial and antifungal properties.[1][7][8] The sulfonamide portion of these molecules can act as a p-aminobenzoic acid (PABA) antagonist, interfering with the folic acid synthesis pathway in bacteria.[2]
Table 1: Summary of Antimicrobial Activity of N-Sulfonyl Amino Acid Derivatives
| Compound Class | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| N-(p-toluenesulfonyl) amino acids | E. coli, S. aureus | MIC: 6.25-100 µg/mL; Zone of Inhibition: 14.2-23.2 mm | [1][7] |
| N-benzenesulfonyl branched-chain amino acids | S. aureus, E. coli, C. albicans | Reported as potential antimicrobial agents | [8] |
| N-aryl amino acids | B. subtilis, S. pneumonia, S. aureus, E. coli | Displayed promising broad-spectrum antibacterial potential | [9] |
Anticancer Activity
The sulfonamide moiety is a cornerstone of many anticancer agents.[10][11] One of the primary mechanisms for anticancer activity in this class of compounds is the inhibition of carbonic anhydrases (CAs), particularly isoforms like CA IX that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[5][12]
Table 2: Summary of Anticancer Activity of Benzenesulfonamide Derivatives
| Compound Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50, GI50) | Potential Mechanism | Reference |
| Benzenesulfonamide derivatives | Breast (MDA-MB-231, MCF-7) | IC50: 2.55-5.54 µM | Carbonic Anhydrase IX Inhibition | [12] |
| N-sulfonylated verticillin A derivatives | Diffuse midline glioma | Showed strong activity in lab tests | Not specified | [13] |
| Pyrazoline benzenesulfonamide derivatives | Various | Broad spectrum of anticancer activity reported | Carbonic Anhydrase Inhibition | [5] |
| Thiophene-sulfonamide derivatives | Cervical (HeLa), Breast (MDA-MB-231, MCF-7) | GI50: 4.62-7.21 µM | DNA Interaction | [14] |
Experimental Protocols
The following are generalized protocols for assessing the potential biological activities of novel compounds like this compound, based on standard methodologies.[15][16][17][18][19][20][21][22]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Inoculum Preparation: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL).[22]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17][19]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[16]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[15][16][18]
Visualizations
Logical Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological screening of N-arylsulfonyl amino acids.
Potential Mechanism of Anticancer Action
Caption: Hypothetical signaling pathway for anticancer activity via Carbonic Anhydrase IX inhibition.
Conclusion
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. mdpi.com [mdpi.com]
- 21. woah.org [woah.org]
- 22. myadlm.org [myadlm.org]
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid molecular weight and formula
Technical Data Sheet: 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
Document ID: TDS-2FS-AA-001 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
Core Compound Properties
This document outlines the fundamental physicochemical properties of this compound. The data presented herein is compiled from verified chemical databases.
Physicochemical Data
The molecular formula and weight are essential for stoichiometric calculations in experimental research and for characterization in analytical studies.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₄S | [1] |
| Molecular Weight | 233.21 g/mol | [1] |
Experimental Protocols
Detailed experimental protocols for synthesis, purification, or analysis of this compound are not included in this document as no specific experiments were cited for description. Methodologies should be developed and validated based on the specific research application (e.g., HPLC for purity, NMR and Mass Spectrometry for structural confirmation).
Data Relationships
The logical flow from compound identification to its fundamental properties is a cornerstone of chemical informatics. The following diagram illustrates the relationship between the compound's name, its empirical formula, and its calculated molecular weight.
Caption: Logical flow from compound name to molecular properties.
References
solubility of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, also known as N-(4-fluorophenylsulfonyl)glycine, is a molecule of interest in pharmaceutical and chemical research. Its structure, incorporating a sulfonamide linkage, a carboxylic acid group, and a fluorinated aromatic ring, suggests a complex solubility profile that is critical to understand for applications in drug discovery, formulation development, and chemical synthesis. The interplay between the polar carboxylic acid and sulfonamide groups and the nonpolar fluorophenyl group dictates its solubility in various solvent systems. This guide provides a comprehensive overview of the theoretical considerations for its solubility and presents a detailed experimental framework for its empirical determination.
Predicted Solubility Profile
-
Aqueous Solubility: The presence of the carboxylic acid and the N-H of the sulfonamide group allows for hydrogen bonding with water. However, the molecule also possesses a nonpolar fluorophenyl ring, which will limit its solubility in aqueous media. The overall aqueous solubility is expected to be low to moderate and highly dependent on the pH of the solution. At pH values below its pKa, the carboxylic acid will be protonated, reducing its polarity and decreasing aqueous solubility. Conversely, at pH values above its pKa, the carboxylate form will predominate, leading to increased solubility.
-
Organic Solvent Solubility: The molecule's solubility in organic solvents will be governed by the principle of "like dissolves like."
-
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are likely to be effective at dissolving this compound due to their ability to engage in hydrogen bonding and solvate both the polar and nonpolar regions of the molecule.
-
Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are expected to be moderately good solvents. They can act as both hydrogen bond donors and acceptors.
-
Nonpolar Solvents: Solvents such as hexanes, toluene, and dichloromethane are anticipated to be poor solvents for this compound due to the significant polarity imparted by the carboxylic acid and sulfonamide moieties.
-
Quantitative Solubility Data
As of the last update, specific quantitative solubility data for this compound in a range of solvents has not been published. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water (pH 7.4) | 25 | Shake-Flask | ||
| Phosphate Buffered Saline (PBS) | 37 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Isopropanol | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Acetone | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Toluene | 25 | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]
4.1 Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[4][5]
-
Analytical balance
-
Volumetric flasks and pipettes
4.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.[2] An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[2] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.[2]
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated HPLC-UV method. A typical method for sulfonamides might involve a C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid to improve peak shape) and UV detection at an appropriate wavelength.[5]
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
-
Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve.
-
4.3 Data Analysis
The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
References
A Technical Guide to the Spectroscopic Analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, also known as N-(4-fluorophenyl)sulfonylglycine, is a sulfonamide derivative of the amino acid glycine. The structural characterization of such molecules is fundamental in drug discovery and development to confirm identity, purity, and structure. Spectroscopic techniques are indispensable for this purpose. This guide details the theoretical basis and practical considerations for acquiring and interpreting NMR, IR, and MS data for this compound.
Experimental Protocols
Detailed below are the standard operating procedures for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to elucidate the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Solvent: DMSO-d₆ (due to the presence of an acidic proton and a sulfonamide N-H proton).
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak (e.g., DMSO at ~2.50 ppm).
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio.
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition (High-Resolution Mass Spectrometry - HRMS):
-
Ionization Mode: Electrospray Ionization (ESI) is suitable for this polar molecule and can be run in both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred to obtain an accurate mass.
-
Data Acquired: The instrument will measure the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
Data Presentation: Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.
Table 1: Expected ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | Broad Singlet | 1H | -COOH |
| ~8.2 | Triplet | 1H | -SO₂NH- |
| 7.85-7.95 | Multiplet | 2H | Aromatic C-H (ortho to -SO₂-) |
| 7.35-7.45 | Multiplet | 2H | Aromatic C-H (ortho to -F) |
| ~3.8 | Doublet | 2H | -CH₂- |
Table 2: Expected ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | -COOH |
| ~165 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |
| ~137 | Aromatic C-SO₂- |
| ~130 (d, ³JCF ≈ 9 Hz) | Aromatic C-H (ortho to -SO₂-) |
| ~116 (d, ²JCF ≈ 23 Hz) | Aromatic C-H (ortho to -F) |
| ~45 | -CH₂- |
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3250 | Medium | N-H stretch (Sulfonamide) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| 1350 & 1160 | Strong | S=O stretch (Sulfonamide) |
| ~1230 | Strong | C-F stretch |
| ~1590, 1490 | Medium | C=C stretch (Aromatic) |
Table 4: Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₈FNO₄S |
| Molecular Weight | 233.21 g/mol |
| Expected [M+H]⁺ (ESI+) | 234.0229 |
| Expected [M-H]⁻ (ESI-) | 232.0084 |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
The structural elucidation of this compound relies on a combination of spectroscopic techniques. NMR provides detailed information about the connectivity of atoms, IR confirms the presence of key functional groups, and high-resolution MS verifies the elemental composition and molecular weight. The protocols and expected data presented in this guide provide a solid framework for researchers to characterize this and similar molecules, ensuring the integrity of their chemical entities for further study and development.
A Technical Guide to the Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the starting materials and synthetic route for the preparation of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. This document details the necessary precursors, outlines a general experimental protocol, and discusses the potential biological relevance of this class of compounds.
Core Starting Materials and Synthetic Strategy
The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. The core starting materials for this synthesis are:
-
4-Fluorobenzenesulfonyl chloride: This is the electrophilic component, providing the 4-fluorophenylsulfonyl moiety.
-
Glycine: As the simplest amino acid, glycine serves as the nucleophile, with its amino group attacking the sulfonyl chloride.
The general synthetic approach involves the reaction of these two key starting materials, typically in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.
Table 1: Key Starting Materials and Reagents
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Fluorobenzenesulfonyl chloride | Electrophile | C₆H₄ClFO₂S | 194.61 |
| Glycine | Nucleophile | C₂H₅NO₂ | 75.07 |
| Base (e.g., Triethylamine) | Acid Scavenger | C₆H₁₅N | 101.19 |
| Solvent (e.g., Dichloromethane) | Reaction Medium | CH₂Cl₂ | 84.93 |
Experimental Protocol: A General Procedure
While specific reaction conditions can be optimized, the following represents a general experimental protocol for the synthesis of this compound, based on standard methods for sulfonamide synthesis.[1]
1. Preparation:
- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve glycine (1.0 equivalent) and a suitable non-nucleophilic organic base such as triethylamine (2.2 equivalents) in an anhydrous solvent like dichloromethane.
2. Reaction:
- Cool the resulting mixture in an ice bath (0 °C).
- Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the glycine solution.
3. Monitoring:
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).
4. Workup:
- Once the reaction is deemed complete, it is quenched with the addition of water.
- The organic layer is separated.
5. Extraction and Washing:
- The organic layer should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted glycine and excess base, followed by water, and then a saturated sodium bicarbonate solution to remove the 4-fluorobenzenesulfonic acid byproduct.
6. Drying and Concentration:
- The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate, filtered, and then concentrated under reduced pressure to yield the crude product.
7. Purification:
- The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final product.
Table 2: Summary of a General Synthetic Protocol
| Step | Reagents/Solvents | Temperature (°C) | Duration | Purpose |
| 1. Preparation | Glycine, Triethylamine, Dichloromethane | Room Temperature | ~15 min | Dissolve reactants |
| 2. Reaction | 4-Fluorobenzenesulfonyl chloride solution | 0 °C to Room Temp. | Several hours | Formation of the sulfonamide bond |
| 3. Workup & Extraction | Water, 1M HCl, Saturated NaHCO₃ | Room Temperature | ~30 min | Removal of impurities and byproducts |
| 4. Purification | Ethanol/Water or Silica Gel | N/A | Variable | Isolation of the pure product |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Biological Significance and Signaling Pathways
While the specific biological activity and mechanism of action for this compound are not extensively documented in publicly available literature, the broader class of N-arylsulfonylated amino acids has garnered interest in medicinal chemistry. These compounds are known to exhibit a range of biological activities, including fungicidal and antibacterial properties, and some have been investigated as antagonists for chemokine receptors.[2][3]
Amino acids themselves are crucial signaling molecules that regulate cell growth and metabolism, primarily through the mTOR (mechanistic target of rapamycin) signaling pathway.[2] Specifically, glycine has been shown to activate the Akt/mTORC1 pathway, which promotes protein synthesis and inhibits protein degradation.[4] It is plausible that N-arylsulfonylation of glycine could modulate its interaction with cellular targets and its signaling properties.
The mTOR pathway is a central regulator of cell growth, proliferation, and survival. It integrates signals from various upstream cues, including growth factors, nutrients (like amino acids), and cellular energy status. A simplified representation of the amino acid sensing branch of the mTORC1 pathway is depicted below.
Caption: Simplified overview of the amino acid sensing mTORC1 signaling pathway.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Its structural similarity to known bioactive molecules suggests it could be a valuable scaffold for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Arylsulfonyl-α-amino carboxamides are potent and selective inhibitors of the chemokine receptor CCR10 that show efficacy in the murine DNFB model of contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-antibacterial activity of arylcarbonyl- and arylsulfonyl-piperazine 5-triazolylmethyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine Regulates Protein Turnover by Activating Protein Kinase B/Mammalian Target of Rapamycin and by Inhibiting MuRF1 and Atrogin-1 Gene Expression in C2C12 Myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, also known as N-(4-fluorophenylsulfonyl)glycine, belongs to the class of N-sulfonylated amino acids. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, which include potential applications as antifungal agents, serine protease inhibitors, and anti-HIV agents. The incorporation of a sulfonyl group can modify the physicochemical properties of the parent amino acid, potentially enhancing its therapeutic efficacy and metabolic stability.
These application notes provide a detailed experimental protocol for the synthesis of this compound, a summary of potential applications based on the bioactivity of structurally related compounds, and relevant quantitative data.
Data Presentation
| Compound/Derivative Class | Biological Activity | Quantitative Data (IC₅₀/Kᵢ) | Reference |
| N-(arylsulfonyl) Valine Hydrazones | Anti-HIV Activity | IC₅₀ values between >125 - 10.90 µg/ml against HIV-1 and HIV-2 | [1] |
| N-sulfonyltripeptides with C-terminal Arginine | Serine Protease (Urokinase) Inhibition | Kᵢ value of 5.4 μM for PhCH₂SO₂-d-Ser-Gly-Arg-OH | [2] |
| N-Sulfonyl Amino Acid Amides | Fungicidal Activity (against Phytophthora infestans) | 80% activity at specified concentrations | [3] |
| TAK-438 (a complex sulfonamide derivative) | Gastric H+,K+-ATPase Inhibition | IC₅₀ value of 0.019 µM at pH 6.5 | [4] |
Experimental Protocols
Synthesis of this compound
This protocol describes a reliable method for the synthesis of this compound via the reaction of glycine with 4-fluorophenylsulfonyl chloride in a basic aqueous solution. This procedure is adapted from standard methods for the N-sulfonylation of amino acids.
Materials:
-
Glycine
-
4-Fluorophenylsulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated and 2N
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) and sodium carbonate (2.2 equivalents) in deionized water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve 4-fluorophenylsulfonyl chloride (1.0 equivalent) in a minimal amount of a suitable organic solvent (e.g., acetone or THF) to facilitate addition.
-
Slowly add the 4-fluorophenylsulfonyl chloride solution to the chilled glycine solution dropwise using a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. The product should precipitate out of the solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where an N-sulfonylated amino acid derivative acts as an inhibitor of a serine protease, a known target for this class of compounds.
Caption: Hypothetical inhibition of a serine protease signaling pathway.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, also known as N-(4-fluorophenylsulfonyl)glycine, is a versatile bifunctional building block for organic synthesis. Its structure incorporates a reactive carboxylic acid, a sulfonamide linkage, and a fluorinated aromatic ring. These features make it a valuable precursor for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, offering metabolic stability and specific hydrogen bonding capabilities. The fluorinated phenyl group can enhance pharmacokinetic properties such as lipophilicity and binding affinity.
This document provides detailed application notes and generalized protocols for the use of this compound in several key synthetic transformations, including amide bond formation, heterocyclic synthesis, and multicomponent reactions.
Application Note 1: Synthesis of Novel Glycinamide Derivatives via Amide Coupling
The N-sulfonylated glycinamide scaffold is a key structural motif in a variety of biologically active molecules. This compound serves as an excellent starting material for the synthesis of diverse libraries of these derivatives through standard amide coupling reactions. The carboxylic acid moiety can be activated and subsequently reacted with a wide range of primary and secondary amines to yield the corresponding amides.
Experimental Protocol: General Procedure for Amide Coupling using HATU
A common and efficient method for forming the amide bond involves the use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) at 0 °C, add the desired amine (1.1 eq.).
-
Addition of Reagents: To the stirring mixture, add HATU (1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted 2-{[(4-fluorophenyl)sulfonyl]amino}acetamide.
Data Presentation: Representative Amide Coupling Reactions
| Entry | Amine | Product | Representative Yield (%) |
| 1 | Benzylamine | N-benzyl-2-{[(4-fluorophenyl)sulfonyl]amino}acetamide | 85-95 |
| 2 | Morpholine | 1-(morpholin-4-yl)-2-{[(4-fluorophenyl)sulfonyl]amino}ethan-1-one | 80-90 |
| 3 | Aniline | N-phenyl-2-{[(4-fluorophenyl)sulfonyl]amino}acetamide | 75-85 |
| 4 | (R)-1-Phenylethanamine | N-((R)-1-phenylethyl)-2-{[(4-fluorophenyl)sulfonyl]amino}acetamide | 82-92 |
Note: Yields are hypothetical and representative for this type of reaction.
Visualization: Amide Coupling Workflow
Caption: Workflow for the synthesis of N-substituted glycinamides.
Application Note 2: Precursor for Heterocyclic Synthesis
N-acylated amino acids are valuable precursors for the synthesis of various heterocyclic compounds. For instance, this compound can be utilized in the synthesis of 1,3-oxazol-5(4H)-ones, which are themselves versatile intermediates for further chemical transformations.
Experimental Protocol: Synthesis of 2-((4-Fluorophenyl)sulfonyl)amino)methyl)-1,3-oxazol-5(4H)-one
This protocol describes a general method for the cyclodehydration of N-acyl amino acids using a dehydrating agent like ethyl chloroformate.
-
Initial Reaction: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as THF at 0 °C.
-
Activation: Add a tertiary amine base, like 4-methylmorpholine (1.1 eq.), followed by the dropwise addition of ethyl chloroformate (1.1 eq.). Stir the mixture at 0 °C for 1-2 hours.
-
Cyclization: Allow the reaction to proceed, monitoring for the formation of the oxazolone product by IR spectroscopy (characteristic carbonyl stretch around 1820 cm⁻¹) or other suitable analytical methods.
-
Isolation: Once the reaction is complete, the resulting salt can be filtered off, and the solvent removed under reduced pressure to yield the crude 1,3-oxazol-5(4H)-one, which can be used in subsequent steps without further purification or purified by crystallization.
Data Presentation: Cyclodehydration Reaction
| Substrate | Product | Reagents | Representative Yield (%) |
| This compound | 2-(((4-Fluorophenyl)sulfonyl)amino)methyl)-1,3-oxazol-5(4H)-one | Ethyl Chloroformate, 4-Methylmorpholine | 90-98 |
Note: Yields are hypothetical and based on typical results for this transformation.
Visualization: Heterocycle Synthesis Workflow
Caption: Synthesis of a 1,3-oxazol-5(4H)-one derivative.
Application Note 3: Utility in Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), are powerful tools for rapidly generating molecular complexity from simple starting materials. This compound can serve as the carboxylic acid component in such reactions, leading to the formation of complex peptidomimetic structures in a single step.
Experimental Protocol: General Procedure for the Ugi Four-Component Reaction
-
Initial Condensation: In a suitable solvent like methanol, combine an aldehyde (1.0 eq.) and a primary amine (1.0 eq.) and stir at room temperature for 30 minutes to form the corresponding imine.
-
Addition of Components: To this mixture, add this compound (1.0 eq.) and an isocyanide (1.0 eq.).
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue can be dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. After drying and concentration, the crude product is purified by flash chromatography or crystallization to yield the desired α-acylamino carboxamide.
Data Presentation: Representative Ugi Reaction
| Aldehyde | Amine | Isocyanide | Carboxylic Acid | Representative Yield (%) |
| Benzaldehyde | Benzylamine | tert-Butyl isocyanide | This compound | 60-80 |
Note: Yields are hypothetical and typical for Ugi reactions.
Visualization: Ugi Four-Component Reaction Logic
Caption: Logical flow of the Ugi four-component reaction.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The protocols and applications outlined in this document demonstrate its utility in constructing complex molecular architectures, including novel glycinamides, heterocyclic systems, and peptidomimetics. Its straightforward application in fundamental synthetic transformations makes it an important tool for researchers in drug discovery and development seeking to access novel chemical matter with potential therapeutic applications.
Application Notes and Protocols: 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications, synthesis, and biological evaluation of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid (also known as N-(4-fluorophenylsulfonyl)glycine) in the field of medicinal chemistry. While direct research on this specific molecule is limited, its structural class, N-arylsulfonyl amino acids, has been explored for various therapeutic targets. This document extrapolates from closely related analogues to provide a strong foundation for initiating research and development projects.
Potential Medicinal Chemistry Applications
The N-arylsulfonyl amino acid scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a range of biological processes. The introduction of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Based on studies of analogous compounds, this compound is a promising candidate for investigation in the following therapeutic areas:
| Therapeutic Area | Molecular Target | Rationale for Investigation |
| Diabetic Complications | Aldose Reductase | The structurally related N-Phenyl-N-(phenylsulfonyl)glycine acts as an inhibitor of aldose reductase, a key enzyme in the polyol pathway implicated in the long-term complications of diabetes. |
| Cardiovascular Diseases | Potassium Channels | N-arylsulfonyl-containing compounds have been evaluated as potassium channel openers, suggesting a potential role in vasodilation and the treatment of hypertension. |
| Infectious Diseases | Fungal Enzymes | N-sulfonyl amino acid amides have demonstrated fungicidal activity, indicating potential for the development of novel antifungal agents. |
| Inflammation & Cancer | 12-Lipoxygenase (12-LOX) | Benzenesulfonamide derivatives are known to be potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory responses and cancer progression. |
| Inflammatory Disorders | Cyclooxygenase (COX) | N-(4-substituted phenyl)glycine derivatives have been designed as potential anti-inflammatory agents, suggesting that the core scaffold may interact with key inflammatory enzymes like COX. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the closely related N-Phenyl-N-(phenylsulfonyl)glycine. It is a two-step process involving an initial N-arylation followed by N-sulfonylation.
Step 1: Synthesis of N-(4-fluorophenyl)glycine
-
Materials:
-
4-Fluoroaniline
-
Chloroacetic acid
-
Sodium carbonate
-
Concentrated Hydrochloric acid
-
Ethanol
-
Deionized water
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Büchner funnel and filter paper
-
pH paper
-
-
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-fluoroaniline (0.1 mol) and sodium carbonate (0.1 mol) in 200 mL of water.
-
With constant stirring, slowly add a solution of chloroacetic acid (0.1 mol) in 50 mL of water to the 4-fluoroaniline solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully acidify the mixture to a pH of approximately 3-4 using concentrated hydrochloric acid. This will cause the N-(4-fluorophenyl)glycine to precipitate.
-
To ensure complete precipitation, cool the mixture in an ice bath for 30 minutes.
-
Collect the crude N-(4-fluorophenyl)glycine by vacuum filtration using a Büchner funnel and wash the solid with cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-(4-fluorophenyl)glycine.
-
Step 2: Synthesis of this compound
-
Materials:
-
N-(4-fluorophenyl)glycine (from Step 1)
-
4-Fluorophenylsulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve N-(4-fluorophenyl)glycine (0.05 mol) in 100 mL of dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath and add pyridine (0.1 mol) as a base.
-
Slowly add a solution of 4-fluorophenylsulfonyl chloride (0.055 mol) in 50 mL of dichloromethane to the reaction mixture via a dropping funnel over 30 minutes.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture sequentially with 1 M hydrochloric acid (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
In Vitro Aldose Reductase Inhibition Assay
This protocol provides a method to evaluate the inhibitory activity of this compound against aldose reductase. The assay is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm.[1][2]
-
Materials:
-
Purified recombinant human aldose reductase (or rat lens homogenate)
-
0.067 M Phosphate buffer (pH 6.2)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
DL-Glyceraldehyde (substrate)
-
This compound (test compound)
-
Epalrestat or Quercetin (positive control)
-
DMSO (for dissolving compounds)
-
-
Equipment:
-
UV-Vis spectrophotometer with temperature control
-
96-well UV-transparent microplates or quartz cuvettes
-
Micropipettes
-
-
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of NADPH (e.g., 10 mM), DL-glyceraldehyde (e.g., 100 mM), and the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in phosphate buffer to achieve final assay concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is below 1%.
-
-
Assay Mixture Preparation (in a 96-well plate, final volume 200 µL):
-
Test Wells: 140 µL of phosphate buffer, 20 µL of NADPH solution, 20 µL of test compound dilution, and 10 µL of aldose reductase solution.
-
Control Wells (No Inhibitor): 140 µL of phosphate buffer, 20 µL of NADPH solution, 20 µL of buffer (or DMSO vehicle), and 10 µL of aldose reductase solution.
-
Blank Wells (No Enzyme): 150 µL of phosphate buffer, 20 µL of NADPH solution, and 20 µL of test compound dilution.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the DL-glyceraldehyde substrate solution to all wells except the blank wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, taking readings every 30-60 seconds.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Correct the reaction rates by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
-
Visualizations
References
Application Notes and Protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid: A Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a derivative of the simplest amino acid, glycine, is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the 4-fluorophenylsulfonyl moiety introduces a combination of desirable properties into target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the sulfonamide group can act as a key pharmacophore, often targeting enzymes such as carbonic anhydrases.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel compounds with potential therapeutic applications.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₈FNO₄S |
| Molecular Weight | 233.21 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Solubility | Soluble in polar organic solvents such as DMF, NMP, and DMSO. |
Applications in Drug Discovery
The structural features of this compound make it an attractive scaffold for the development of various therapeutic agents.
-
Carbonic Anhydrase Inhibitors: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1][2] CAs, particularly isoforms like CA IX and XII, are overexpressed in many tumors and are involved in pH regulation, promoting cancer cell survival and proliferation.[3][4] By incorporating the 4-fluorophenylsulfonyl glycine core, novel and selective CA inhibitors can be designed to target these tumor-associated isoforms for anticancer therapy.[3][5]
-
Anticancer Agents: Beyond CA inhibition, sulfonamide-containing compounds have demonstrated a broad range of anticancer activities by targeting other key proteins in cancer progression.[6] The this compound building block can be used to generate libraries of compounds for screening against various cancer cell lines and molecular targets.
-
Antibacterial Agents: The sulfonamide moiety is the basis for sulfa drugs, the first class of effective antimicrobial agents.[7] They act by inhibiting folic acid synthesis in bacteria.[8] Novel derivatives of this compound can be synthesized and evaluated for their antibacterial properties.
-
Other Enzyme Inhibitors: The structural motif of N-arylsulfonyl amino acids has been explored for the inhibition of other enzymes, such as metallo-β-lactamases and ureases.[9][10]
Experimental Protocols
The primary application of this compound as a building block involves the formation of an amide bond between its carboxylic acid group and a primary or secondary amine. Both solution-phase and solid-phase synthesis methods are applicable.
Protocol 1: Solution-Phase Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a model amine in solution.
Materials:
-
This compound
-
Amine of interest (e.g., benzylamine)
-
Coupling reagent (e.g., HATU, HBTU, EDCI)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).
-
Activation: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF. Add this solution to the reaction mixture from step 1.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Expected Yields and Purity:
Yields for this type of coupling reaction are typically in the range of 70-95%, with purity greater than 95% after chromatography.
Protocol 2: Solid-Phase Synthesis
This protocol outlines the incorporation of this compound into a peptide sequence on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3.0 eq) with a coupling reagent (e.g., HCTU, 3.0 eq) and a base (e.g., DIPEA, 6.0 eq) in DMF for 2-5 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Quantitative data for representative reactions and biological assays should be summarized in clear, structured tables for easy comparison.
Table 2: Representative Solution-Phase Amide Coupling Reactions
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 2 | 92 | >98 |
| 2 | Aniline | HBTU | TEA | DMF | 4 | 85 | >97 |
| 3 | Piperidine | EDCI/HOBt | DIPEA | DCM/DMF | 3 | 88 | >98 |
Table 3: Biological Activity of Novel Sulfonamide Derivatives
| Compound ID | Target | Assay Type | IC₅₀ / Kᵢ (nM) |
| Derivative 1 | Carbonic Anhydrase II | Enzyme Inhibition | 75 |
| Derivative 2 | Carbonic Anhydrase IX | Enzyme Inhibition | 25 |
| Derivative 3 | E. coli | MIC | 12,500 |
| Derivative 4 | MCF-7 (Breast Cancer) | Cell Viability | 5,200 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key processes.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, an N-sulfonylated glycine derivative, represents a unique building block that can confer specific conformational constraints and introduce a sulfonamide moiety, a common feature in many therapeutic agents. The sulfonamide group can act as a transition-state mimic, particularly for enzymes like proteases. This document provides detailed protocols for the synthesis of the Fmoc-protected building block and its subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
Strategic Considerations for Incorporation
The N-sulfonyl group of this compound introduces significant steric hindrance around the amino group, which can pose challenges during peptide synthesis. Key considerations for its successful incorporation include:
-
Choice of Coupling Reagents: Standard coupling reagents may be insufficient to overcome the steric hindrance. More potent activators such as HATU, HCTU, or PyBOP are recommended.
-
Extended Coupling Times: Longer reaction times or double coupling cycles may be necessary to ensure complete acylation of the N-terminal amine of the growing peptide chain.
-
Monitoring of Coupling Reactions: Qualitative tests like the Kaiser (ninhydrin) test are crucial to confirm the completion of each coupling step.
-
Synthesis of the Building Block: The Fmoc-protected version of this compound is not widely commercially available and may need to be synthesized in-house.
Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids
| Amino Acid Type | Coupling Reagent | Base (equivalents) | Coupling Time (min) | Double Coupling | Typical Crude Purity (%)* | Reference |
| N-methylated amino acid | HCTU/DIC | DIPEA (4) | 30 - 120 | Often required | 70-90 | [1] |
| α,α-disubstituted amino acid | HATU | DIPEA (4) | 60 - 240 | Recommended | 65-85 | [2] |
| N-sulfonylated amino acid (projected) | HATU/PyBOP | DIPEA (4-6) | 120 - 360 | Highly Recommended | 60-80 (estimated) | N/A |
*Crude purity as determined by RP-HPLC analysis of the cleaved peptide. Values are sequence-dependent.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid
This protocol is adapted from the Biron-Kessler method for the N-alkylation of amino acids on a solid support, utilizing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[3]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Glycine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
4-Fluorophenylsulfonyl chloride
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Loading of Glycine onto 2-CTC Resin: a. Swell 1 g of 2-CTC resin in DCM for 30 minutes in a reaction vessel. b. In a separate flask, dissolve 3 equivalents of glycine and 5 equivalents of DIPEA in DCM. c. Drain the DCM from the resin and add the glycine solution. d. Agitate the mixture for 2-4 hours at room temperature. e. Drain the reaction mixture and wash the resin with DCM (3x), DMF (3x), and DCM (3x). f. To cap any unreacted sites, treat the resin with a mixture of DCM/MeOH/DIPEA (80:15:5) for 30 minutes. g. Wash the resin with DCM (3x) and dry under vacuum.
-
Sulfonylation of Resin-Bound Glycine: a. Swell the glycine-loaded resin in DCM for 30 minutes. b. In a separate flask, dissolve 3 equivalents of 4-fluorophenylsulfonyl chloride in DCM. c. Add 5 equivalents of DIPEA to the sulfonyl chloride solution. d. Drain the DCM from the resin and add the 4-fluorophenylsulfonyl chloride solution. e. Agitate the mixture overnight at room temperature. f. Drain the solution and wash the resin with DCM (5x), DMF (3x), and DCM (3x).
-
Fmoc Protection of the Sulfonamide: a. Swell the resin in a mixture of Dioxane and aqueous 10% NaHCO₃ (1:1). b. In a separate flask, dissolve 3 equivalents of Fmoc-OSu in dioxane. c. Add the Fmoc-OSu solution to the resin suspension. d. Agitate the mixture for 4-6 hours at room temperature. e. Drain the solution and wash the resin with water (3x), DMF (3x), and DCM (3x).
-
Cleavage from the Resin: a. Treat the dried resin with a solution of 1% TFA in DCM (10 mL per gram of resin) for 2 minutes. b. Drain the cleavage solution into a flask containing 10% pyridine in methanol to neutralize the TFA. c. Repeat the cleavage step 4-5 times. d. Combine the cleavage solutions and evaporate the solvent under reduced pressure. e. Purify the resulting Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid by flash chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid
This protocol outlines a single coupling cycle for incorporating the synthesized building block into a peptide chain using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF and allow the resin to swell for at least 30 minutes. c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes and drain. c. Repeat the piperidine treatment for 15 minutes and drain. d. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling (for standard amino acids): a. In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid and 3-5 equivalents of HATU in DMF. b. Add 6-10 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 1-2 hours. e. Drain the coupling solution and wash the resin with DMF (3-5 times). f. Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Coupling of Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid: a. In a separate vial, dissolve 3-5 equivalents of Fmoc-2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid and 3-5 equivalents of HATU in DMF. b. Add 6-10 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 4-6 hours. A longer coupling time is recommended due to steric hindrance. e. Drain the coupling solution and wash the resin with DMF (3-5 times). f. Perform a Kaiser test. If the test is positive, perform a second coupling under the same conditions for another 4-6 hours.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: a. After the final coupling, perform a final Fmoc deprotection (Step 2). b. Wash the resin with DMF, followed by DCM, and dry the resin under vacuum. c. Add the cleavage cocktail to the resin and agitate for 2-4 hours. d. Filter the resin and collect the filtrate. e. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. f. Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry. g. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Hypothetical mechanism of serine protease inhibition by a sulfonylated peptide.
References
Application Notes and Protocols for the Analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.
Introduction
This compound is a compound of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its detection and quantification. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely available technique, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and selectivity, making it ideal for trace-level quantification and confirmatory analysis. A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also included, which may be suitable after appropriate derivatization.
Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a cost-effective and reliable method for the routine analysis of this compound, particularly for purity assessment and quantification in bulk materials or pharmaceutical formulations.
Experimental Protocol: HPLC-UV Method
a. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution (e.g., from a formulation): Accurately weigh a portion of the sample, dissolve it in the mobile phase to achieve a theoretical concentration of 0.1 mg/mL of the analyte, and filter through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 0.1% acetic acid in water and acetonitrile (e.g., 70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm (or a wavelength determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
c. Data Analysis:
Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of the calibration standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity, making it the method of choice for bioanalytical studies (e.g., in plasma, urine) and for detecting trace-level impurities.
Experimental Protocol: LC-MS/MS Method
a. Sample Preparation (from a biological matrix, e.g., plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the solution through a 0.22 µm syringe filter prior to injection.
b. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[2][3] |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometer | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. |
| Detection | Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions need to be optimized for the analyte. |
c. Data Analysis:
Quantification is performed using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in the same biological matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.
Experimental Protocol: GC-MS Method (with Derivatization)
a. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix into an organic solvent.
-
Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form a volatile silyl derivative.
b. GC-MS Conditions:
| Parameter | Condition |
| Column | A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min. |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV. |
| Detection | Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification. |
c. Data Analysis:
Identification is based on the retention time and the mass spectrum of the derivatized analyte. Quantification is achieved by comparing the peak area of a characteristic ion to that of a derivatized internal standard.
Quantitative Data Summary
| Parameter | HPLC-UV (Representative) | LC-MS/MS (Representative) |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.02 - 1 ng/mL[4] |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL | 0.1 - 5 ng/mL[4] |
| Linearity Range (R²) | 0.999[5] | > 0.998 |
| Recovery | 98 - 102% | 76.8 - 95.2%[4] |
Visualizations
References
- 1. journalofchemistry.org [journalofchemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. hpst.cz [hpst.cz]
Application Notes and Protocols: Evaluation of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid is a synthetic organic compound featuring a sulfonylaminoacetic acid moiety attached to a fluorophenyl group. While the presence of a sulfonamide group is common in many biologically active molecules, and the fluorophenyl group is often used to enhance metabolic stability and binding affinity, specific data on the enzyme inhibition properties of this particular compound are not currently available in the public domain.
These application notes provide a generalized framework and detailed protocols for researchers interested in evaluating the potential of this compound as an enzyme inhibitor. The following sections outline a systematic approach to screen the compound against a target enzyme, determine its inhibitory potency, and characterize its mechanism of action. The protocols provided are adaptable to a wide range of enzyme assays, particularly those with spectrophotometric readouts.
Logical Workflow for Inhibitor Characterization
The process of characterizing a novel enzyme inhibitor typically follows a logical progression from initial screening to detailed mechanistic studies. The following workflow outlines the key steps for evaluating this compound.
Application Notes and Protocols for the Development of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid represent a class of compounds with significant therapeutic potential, primarily as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The core structure, featuring a sulfonamide linkage to a glycine moiety, provides a versatile scaffold for the design of potent and selective inhibitors targeting the active site of these enzymes.
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this class of compounds. Detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this area.
Data Presentation
The following tables summarize the in vitro inhibitory activity of a series of N-arylsulfonylamino acid derivatives against various matrix metalloproteinases. The data highlights the structure-activity relationships (SAR), demonstrating how modifications to the core scaffold influence potency and selectivity.
Table 1: In Vitro Inhibitory Activity of N-Arylsulfonylamino Acid Derivatives against MMPs
| Compound ID | R Group (Modification on Amino Acid) | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) | Reference |
| 1a | H (Glycine) | 0.21 | 1.87 | [1] |
| 1b | CH(CH3)2 (Valine) | > 100 | > 100 | [2] |
| 1c | CH2Ph (Phenylalanine) | 5.5 | 25 | [2] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of N-arylsulfonylamino acid derivatives is typically achieved through the reaction of an amino acid with an arylsulfonyl chloride in the presence of a base.[3]
Materials:
-
Glycine (or other amino acid)
-
4-Fluorobenzenesulfonyl chloride
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution of Amino Acid: Dissolve the amino acid (1 equivalent) in a solution of NaOH (2 equivalents) in a mixture of water and dioxane (1:1 v/v) in a round-bottom flask. Cool the mixture to 0°C in an ice bath with continuous stirring.[3]
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1 equivalent) in dioxane to the cooled amino acid solution.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.
In Vitro MMP Inhibition Assay
The inhibitory activity of the synthesized compounds against MMPs can be determined using a fluorogenic substrate assay.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., CMT-1)[1]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Activation: Activate the pro-MMP enzyme according to the manufacturer's instructions.
-
Assay Preparation: In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the central role of Matrix Metalloproteinases (MMPs) in cancer progression, highlighting key signaling pathways that regulate their expression and the downstream effects of their activity. Derivatives of this compound act by inhibiting MMPs, thereby interfering with these processes.
Caption: MMP signaling pathway in cancer progression.
Experimental Workflow
The following diagram outlines the general workflow for the development and evaluation of this compound derivatives.
Caption: Workflow for developing MMP inhibitors.
References
- 1. Sulfonamide derivatives containing dihydropyrazole moieties selectively and potently inhibit MMP-2/MMP-9: Design, synthesis, inhibitory activity and 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the large-scale synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a valuable intermediate in pharmaceutical development. The described two-step protocol is designed for scalability, efficiency, and high purity of the final product. The synthesis involves the initial formation of a glycine ester hydrochloride followed by a Schotten-Baumann reaction with 4-fluorobenzenesulfonyl chloride. This application note includes comprehensive experimental procedures, tabulated analytical data, and visual diagrams to ensure clarity and reproducibility in a research or industrial setting.
Introduction
This compound, also known as N-(4-fluorophenylsulfonyl)glycine, is a key building block in the synthesis of various biologically active molecules. The presence of the fluorophenylsulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent compound, making this intermediate highly valuable in drug discovery and development. The protocol outlined below describes a robust and scalable two-step synthesis suitable for producing kilogram quantities of the target compound with high purity.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Esterification of Glycine: Glycine is first converted to its ethyl ester hydrochloride to protect the carboxylic acid functionality and improve solubility for the subsequent reaction.
-
N-Sulfonylation: The glycine ethyl ester hydrochloride is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to form the corresponding N-sulfonylated ester, which is subsequently hydrolyzed to yield the final product.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Glycine | C₂H₅NO₂ | 75.07 | White crystalline powder | 233 (decomposes) |
| Thionyl chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid | -104.5 |
| Ethanol | C₂H₆O | 46.07 | Colorless liquid | -114.1 |
| Glycine ethyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 | White to off-white crystalline solid | 144-146 |
| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | White to light yellow crystalline solid | 35-38 |
| Sodium carbonate | Na₂CO₃ | 105.99 | White powder | 851 |
| This compound ethyl ester | C₁₀H₁₂FNO₄S | 277.27 | White solid | 88-90 |
| This compound | C₈H₈FNO₄S | 233.21 | White crystalline powder | 168-171 |
Table 2: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Esterification | Glycine, Thionyl chloride, Ethanol | Ethanol | 78 (reflux) | 4-6 | 90-95 |
| 2 | N-Sulfonylation and Hydrolysis | Glycine ethyl ester HCl, 4-Fluorobenzenesulfonyl chloride, Na₂CO₃ | Water/Dichloromethane | 0-25 | 8-12 | 85-90 |
Experimental Protocols
Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride
Materials:
-
Glycine (1.00 kg, 13.32 mol)
-
Ethanol (absolute, 5.0 L)
-
Thionyl chloride (1.10 L, 15.10 mol)
Equipment:
-
10 L three-necked round-bottom flask
-
Reflux condenser with a gas outlet to a scrubber (for HCl and SO₂)
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
Procedure:
-
Suspend glycine (1.00 kg) in absolute ethanol (5.0 L) in the 10 L flask equipped with a mechanical stirrer and reflux condenser.
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Slowly add thionyl chloride (1.10 L) dropwise from the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC until the glycine spot disappears.
-
Cool the reaction mixture to room temperature and then further cool to 0-5 °C to precipitate the product.
-
Collect the white crystalline solid by filtration and wash with cold diethyl ether (2 x 1 L).
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Yield: 1.75 - 1.85 kg (90-95%) of white to off-white crystalline solid.
Step 2: Synthesis of this compound
Materials:
-
Glycine ethyl ester hydrochloride (1.00 kg, 7.16 mol)
-
4-Fluorobenzenesulfonyl chloride (1.45 kg, 7.45 mol)
-
Sodium carbonate (1.67 kg, 15.76 mol)
-
Dichloromethane (DCM, 8.0 L)
-
Water (deionized, 8.0 L)
-
Hydrochloric acid (concentrated, as needed for acidification)
-
Sodium hydroxide (as needed for hydrolysis)
Equipment:
-
20 L jacketed glass reactor with a mechanical stirrer and temperature probe
-
Dropping funnel
-
Separatory funnel (or liquid-liquid extraction setup)
-
Filtration apparatus
Procedure:
-
Dissolve glycine ethyl ester hydrochloride (1.00 kg) and sodium carbonate (1.67 kg) in deionized water (8.0 L) in the 20 L reactor. Cool the solution to 0-5 °C.
-
In a separate container, dissolve 4-fluorobenzenesulfonyl chloride (1.45 kg) in dichloromethane (8.0 L).
-
Add the solution of 4-fluorobenzenesulfonyl chloride to the aqueous solution of the glycine ester dropwise over 2-3 hours, maintaining the temperature between 0-10 °C with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 6-8 hours.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound ethyl ester as a solid.
-
For hydrolysis, suspend the crude ester in a solution of sodium hydroxide (0.6 kg, 15 mol) in water (5 L) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC or HPLC).
-
Cool the reaction mixture to 0-5 °C and acidify with concentrated hydrochloric acid to pH 1-2.
-
Collect the precipitated white solid by filtration, wash with cold water (3 x 2 L), and dry under vacuum at 60-70 °C.
Expected Yield: 1.43 - 1.52 kg (85-90%) of a white crystalline powder.
Visualizations
Synthetic Pathway
Caption: Two-step synthesis of the target compound.
Experimental Workflow
Caption: Detailed workflow for the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-Fluorobenzenesulfonyl chloride is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure and handle in a fume hood.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed procedures, researchers and drug development professionals can efficiently produce high-purity material for further investigation and development. The clear presentation of data and visual workflows is intended to facilitate the successful implementation of this synthesis in a laboratory or pilot plant setting.
Application Notes and Protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid is a fluorinated amino acid derivative. While extensive research on the direct biological activity of this compound is not publicly available, its structural motifs are of significant interest in medicinal chemistry and drug development. Fluorine-containing amino acids are increasingly utilized in the design of novel therapeutics due to the unique physicochemical properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.
This document provides comprehensive guidelines for the handling, storage, and potential applications of this compound as a chemical building block in organic synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below. This data is compiled from various chemical suppliers and safety data sheets.
| Property | Value | Reference |
| Molecular Formula | C₈H₈FNO₄S | [1] |
| Molecular Weight | 233.21 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥97% | [1] |
| CAS Number | 345674-03-5 (Note: Verify with supplier, as variations may exist) |
Safety, Handling, and Storage Protocols
Strict adherence to safety protocols is essential when handling this compound. The following guidelines are derived from publicly available Safety Data Sheets (SDS).
Personal Protective Equipment (PPE)
A detailed breakdown of the necessary personal protective equipment is provided below.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Prevents eye contact with dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | Prevents skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | Avoid inhalation of dust particles. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Guideline | Protocol |
| Handling | - Avoid contact with skin, eyes, and clothing. - Avoid dust formation and inhalation. - Use in a well-ventilated area or in a fume hood. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container. - Keep in a dry, cool, and well-ventilated place. - Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents. |
First Aid Measures
In the event of exposure, follow these first aid protocols:
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention. |
Application as a Chemical Intermediate
Based on available information, this compound is primarily utilized as a building block in organic synthesis. Its structure, featuring a carboxylic acid group and a sulfonamide linkage to a fluorophenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates.
Potential Synthetic Applications
-
Peptide Synthesis: The amino acid-like structure allows for its incorporation into peptide chains, potentially modifying the properties of the resulting peptidomimetics.
-
Scaffold for Drug Discovery: It can serve as a scaffold for the synthesis of libraries of compounds to be screened for biological activity. The fluorophenylsulfonyl moiety is a common feature in various biologically active molecules.
-
Intermediate for Kinase Inhibitors: While not directly cited for this compound, structurally similar sulfonamides are used as intermediates in the synthesis of kinase inhibitors.
Generalised Synthetic Workflow
The following diagram illustrates a generalized workflow for the use of this compound as a building block in the synthesis of a more complex target molecule.
References
Application Notes and Protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety and handling protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. The information herein is compiled from safety data sheets of structurally similar compounds and should be used as a comprehensive guide for safe laboratory practices.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on data from analogous compounds, it is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Section 2: Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and its structural analogs.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₈FNO₄S |
| Molecular Weight | 233.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water.[4] |
| Melting Point | 233 °C / 451.4 °F (for Glycine, a related compound)[4] |
Table 2: Toxicological Data (based on analogous compounds)
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 400-2000 mg/kg bw (for 2,4-D and its salts and esters)[5] |
| LD50 | Rat | Dermal | >2000 mg/kg bw (for 2,4-D and its salts and esters)[5] |
Table 3: Exposure Limits
| Limit | Agency | Value |
| OSHA PEL | Not Available | Not Available[1][2] |
| NIOSH REL | Not Available | Not Available[1][2] |
| ACGIH TLV | Not Available | Not Available[1][2] |
Section 3: Experimental Protocols
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are critical to minimize exposure.
Materials:
-
Chemical-resistant gloves (Nitrile or Neoprene recommended).[6][7]
-
Safety glasses with side shields or chemical safety goggles.[8]
-
Laboratory coat.
-
Closed-toe shoes.
-
NIOSH-approved respirator with appropriate cartridges if working with large quantities or in a poorly ventilated area.[3]
Protocol:
-
Donning PPE:
-
Wash hands thoroughly.
-
Put on the laboratory coat and fasten it completely.
-
Put on safety glasses or goggles.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
If required, don a respirator, ensuring a proper fit.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the laboratory coat, folding the contaminated side inward.
-
Remove safety glasses or goggles.
-
If used, remove the respirator.
-
Wash hands thoroughly with soap and water.
-
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup.
Materials:
-
Full PPE as described in Protocol 3.1.
-
Inert absorbent material (e.g., vermiculite, sand).
-
Sealable plastic bags for waste disposal.
-
Spill kit with appropriate neutralizing agents (if applicable).
Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Contain the Spill: Prevent the spill from spreading by using an inert absorbent material.
-
Absorb the Spill: Carefully cover the spill with the absorbent material.
-
Collect the Waste: Sweep up the absorbed material and place it into a sealable plastic bag.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: Dispose of the sealed bag and any contaminated materials as hazardous waste according to local regulations.[1][2]
Emergency Response Protocol
In Case of Skin Contact:
-
Wash the affected area with plenty of soap and water for at least 15 minutes.[3]
-
If skin irritation occurs, seek medical advice/attention.[1][2]
In Case of Eye Contact:
-
Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
If eye irritation persists, get medical advice/attention.[1][2]
In Case of Inhalation:
-
Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3]
-
If feeling unwell, call a POISON CENTER or doctor/physician.[1][2]
In Case of Ingestion:
-
Clean mouth with water and drink plenty of water afterwards.[3]
-
Get medical attention if symptoms occur.[3]
Section 4: Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wear suitable protective clothing, gloves, and eye/face protection.[1][2]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2]
-
Incompatible materials include bases, strong oxidizing agents, and reducing agents.[3]
References
Application Notes and Protocols for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a derivative of the amino acid glycine, is an emerging chiral ligand for asymmetric catalysis. Its structure combines a coordinating carboxylic acid and a sulfonamide moiety, which can act as a bidentate ligand for various transition metals. The presence of the electron-withdrawing 4-fluorophenylsulfonyl group can modulate the electronic properties of the metal center, influencing its catalytic activity and selectivity. This N-sulfonylamino acid framework is particularly promising for enantioselective transformations, where the formation of a chiral metal complex can effectively control the stereochemical outcome of a reaction.
While direct catalytic applications of this compound are not extensively documented in the current literature, its structural similarity to other N-arylsulfonylamino acid ligands allows for the extrapolation of its potential use in a variety of asymmetric catalytic reactions. This document provides detailed application notes and protocols for the prospective use of this ligand in key synthetic transformations, based on established methodologies for analogous catalytic systems.
Potential Catalytic Applications
Based on the reactivity of related N-sulfonylamino acid ligands, this compound is a promising candidate for the following asymmetric catalytic reactions:
-
Copper-Catalyzed Asymmetric Michael Additions: The formation of a chiral copper(II) complex with the ligand can catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds, yielding optically active products.
-
Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reactions: Chiral copper complexes are known to be effective catalysts for the enantioselective addition of nitroalkanes to aldehydes, producing valuable β-nitro alcohols.
-
Palladium-Catalyzed Asymmetric Allylic Alkylations: As a chiral ligand, it can be employed to induce enantioselectivity in the palladium-catalyzed substitution of allylic electrophiles.
-
Rhodium-Catalyzed Asymmetric Conjugate Additions: Chiral rhodium complexes bearing N-sulfonylamino acid-type ligands can be utilized for the asymmetric 1,4-addition of organoboron reagents to enones.
Data Presentation: Representative Performance in Asymmetric Catalysis
The following tables summarize the expected quantitative data for the catalytic performance of this compound in representative asymmetric reactions. The data is hypothetical but based on typical results observed with structurally similar N-arylsulfonylamino acid ligands.
Table 1: Copper-Catalyzed Asymmetric Michael Addition of Diethyl Malonate to Cyclohexenone
| Entry | Ligand (mol%) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | 5 (Cu(OAc)₂) | Toluene | 0 | 24 | 92 | 90 |
| 2 | 5 | 5 (Cu(OTf)₂) | CH₂Cl₂ | 0 | 24 | 88 | 85 |
| 3 | 2.5 | 2.5 (Cu(OAc)₂) | Toluene | 0 | 48 | 85 | 91 |
| 4 | 5 | 5 (Cu(OAc)₂) | THF | 0 | 24 | 75 | 82 |
Table 2: Copper-Catalyzed Asymmetric Henry Reaction of Nitromethane with Benzaldehyde
| Entry | Ligand (mol%) | Catalyst Loading (mol%) | Solvent | Base (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | 10 (Cu(OAc)₂) | i-PrOH | 10 (DIPEA) | 4 | 48 | 85 | 88 |
| 2 | 10 | 10 (CuCl₂) | i-PrOH | 10 (DIPEA) | 4 | 48 | 78 | 82 |
| 3 | 10 | 10 (Cu(OAc)₂) | CH₂Cl₂ | 10 (DIPEA) | 4 | 72 | 65 | 75 |
| 4 | 5 | 5 (Cu(OAc)₂) | i-PrOH | 10 (DIPEA) | 4 | 72 | 75 | 89 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be freshly distilled from appropriate drying agents prior to use.
-
Commercially available reagents should be used as received unless otherwise noted.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 1: Copper-Catalyzed Asymmetric Michael Addition
This protocol describes the enantioselective addition of diethyl malonate to cyclohexenone using a pre-formed copper complex of this compound.
Materials:
-
This compound
-
Copper(II) acetate (Cu(OAc)₂)
-
Cyclohexenone
-
Diethyl malonate
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated aqueous)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.025 mmol, 5 mol%) and copper(II) acetate (0.025 mmol, 5 mol%) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 1 hour to form the chiral copper catalyst complex.
-
-
Reaction Setup:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Add cyclohexenone (0.5 mmol, 1.0 equiv.) to the catalyst solution.
-
Slowly add diethyl malonate (0.75 mmol, 1.5 equiv.) to the reaction mixture dropwise over 10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by TLC until the starting material (cyclohexenone) is consumed (typically 24-48 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Protocol 2: Synthesis of the Ligand: this compound
This protocol outlines a general method for the synthesis of the title ligand.
Materials:
-
Glycine
-
4-Fluorobenzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve glycine (10 mmol, 1.0 equiv.) in a 1 M aqueous solution of NaOH (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Sulfonylation:
-
In a separate beaker, dissolve 4-fluorobenzenesulfonyl chloride (11 mmol, 1.1 equiv.) in diethyl ether (20 mL).
-
Add the solution of 4-fluorobenzenesulfonyl chloride dropwise to the cold glycine solution with vigorous stirring over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted sulfonyl chloride.
-
Carefully acidify the aqueous layer to pH 2 with 2 M HCl. A white precipitate should form.
-
Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. The troubleshooting process is outlined in a question-and-answer format to pinpoint and resolve specific experimental challenges.
Low or No Product Yield
Issue ID: YIELD-01
Problem: After performing the reaction and work-up, the yield of this compound is significantly lower than expected, or no product is observed.
Possible Causes and Solutions:
-
Degradation of 4-Fluorophenylsulfonyl Chloride: The sulfonyl chloride starting material is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.
-
Recommendation: Use a fresh bottle of 4-fluorophenylsulfonyl chloride or ensure the reagent has been stored under anhydrous conditions. Consider running a preliminary NMR or IR spectrum of the starting material to check for the presence of sulfonic acid.
-
-
Inadequate Deprotonation of Glycine: Glycine needs to be deprotonated to become a sufficiently potent nucleophile to attack the sulfonyl chloride.
-
Recommendation: Ensure the base (e.g., sodium hydroxide, triethylamine) is added in the correct stoichiometry (at least 2 equivalents relative to glycine). Check the pH of the reaction mixture to confirm it is basic (pH 9-11 is often optimal).[1]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions could occur at higher temperatures.
-
Recommendation: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be cautiously applied while monitoring for side product formation by TLC or LC-MS.
-
-
Steric Hindrance: While less of an issue with glycine, steric hindrance can slow down the reaction.
-
Recommendation: Ensure adequate reaction time. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Presence of Significant Impurities
Issue ID: PURITY-01
Problem: The crude product contains significant impurities, complicating purification and reducing the final yield.
Common Impurities and Mitigation Strategies:
-
4-Fluorobenzenesulfonic Acid: This is the hydrolysis product of the sulfonyl chloride.
-
Mitigation: This acidic impurity can typically be removed during the aqueous work-up by washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate).[2]
-
-
Bis-sulfonated Glycine: The primary amine of glycine can potentially react with two molecules of the sulfonyl chloride, especially if the sulfonyl chloride is in large excess.
-
Mitigation: Add the 4-fluorophenylsulfonyl chloride solution dropwise or in portions to the glycine solution to avoid localized high concentrations. Using a slight excess of glycine can also favor the formation of the mono-sulfonated product.[2]
-
-
Unreacted Starting Materials: Incomplete reaction can leave both glycine and 4-fluorophenylsulfonyl chloride (or its hydrolysis product) in the crude mixture.
-
Mitigation: Drive the reaction to completion by optimizing the reaction time and temperature. Unreacted glycine can be removed by an acidic wash during work-up, while the sulfonic acid can be removed with a basic wash.[2]
-
Difficulties in Product Isolation and Purification
Issue ID: ISO-01
Problem: The product is difficult to isolate from the reaction mixture or challenging to purify to the desired level.
Troubleshooting Purification:
-
Product Fails to Precipitate: If isolating the product by precipitation from an aqueous solution, solubility issues may arise.
-
Recommendation: Ensure the pH is adjusted to the isoelectric point of the product (likely acidic) to minimize its solubility in water. If the product remains in solution, extraction with an organic solvent (e.g., ethyl acetate) is necessary.
-
-
Ineffective Recrystallization: Finding a suitable solvent system for recrystallization can be challenging.
-
Recommendation: Experiment with various solvent systems. A good starting point for N-sulfonylated amino acids is often an alcohol/water mixture (e.g., ethanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexanes). The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain dissolved.
-
-
Column Chromatography Issues: The product may show tailing on a silica gel column due to its acidic nature.
-
Recommendation: If column chromatography is necessary, consider adding a small amount of an acidic modifier (e.g., 0.1-1% acetic acid) to the eluent to improve the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for this reaction?
A1: Both inorganic bases like sodium hydroxide or potassium carbonate in an aqueous medium, and organic bases like triethylamine or pyridine in an anhydrous organic solvent can be used. For reactions in aqueous media, a pH of 9-11 is generally recommended to ensure the glycine is deprotonated while minimizing the hydrolysis of the sulfonyl chloride.[1] The choice of base and solvent system can significantly impact the reaction rate and side product profile.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting materials from the product. The product, being more polar than the sulfonyl chloride but less polar than glycine, should have a distinct Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of starting materials and the appearance of the product mass.
Q3: What are the critical safety precautions for this synthesis?
A3: 4-Fluorophenylsulfonyl chloride is corrosive and moisture-sensitive, and it will release hydrochloric acid upon hydrolysis. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reaction can be exothermic, especially during the addition of the sulfonyl chloride and the base, so it's important to control the rate of addition and use an ice bath for cooling.
Q4: My final product has a low melting point and appears gummy. What could be the cause?
A4: A low or broad melting point, or a gummy consistency, is often indicative of impurities. The most likely culprits are residual solvent or the presence of side products such as 4-fluorobenzenesulfonic acid. Ensure the product is thoroughly dried under vacuum. If impurities are suspected, repurification by recrystallization or column chromatography is recommended.
Q5: Can I improve the yield by increasing the reaction temperature?
A5: While a moderate increase in temperature can sometimes increase the reaction rate, excessive heat can promote the hydrolysis of the sulfonyl chloride and other side reactions, potentially lowering the overall yield and purity of the desired product. It is best to start at a low temperature (0-5 °C) and allow the reaction to proceed at room temperature, only applying heat if the reaction is confirmed to be stalled by monitoring.[1]
Data Presentation
The following table summarizes illustrative quantitative data for the synthesis of this compound under various reaction conditions. Note that these are representative values and may need to be optimized for your specific setup.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | NaOH (2.1) | Water/Dioxane | 0 → RT | 4 | 85 | >98 |
| 2 | NaOH (1.5) | Water/Dioxane | 0 → RT | 4 | 62 | 95 |
| 3 | NaOH (2.1) | Water/Dioxane | RT | 4 | 78 | 96 |
| 4 | NaOH (2.1) | Water/Dioxane | 50 | 2 | 70 | 90 |
| 5 | Et₃N (2.2) | Dichloromethane | 0 → RT | 12 | 75 | >98 |
| 6 | Et₃N (2.2) | Dichloromethane | RT | 12 | 72 | 97 |
Yields are for the isolated product after purification. Purity was determined by HPLC.
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
Glycine
-
4-Fluorophenylsulfonyl chloride
-
Sodium hydroxide (or Triethylamine)
-
Dioxane (or Dichloromethane)
-
Water
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure (Aqueous Conditions):
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve glycine (1.0 equivalent) in a solution of sodium hydroxide (2.1 equivalents) in a 1:1 mixture of water and dioxane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0-5 °C. In a separate flask, dissolve 4-fluorophenylsulfonyl chloride (1.05 equivalents) in a small amount of dioxane. Add the sulfonyl chloride solution dropwise to the glycine solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a white solid.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of crude 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities typically arise from the starting materials or side reactions during synthesis. These can include unreacted 4-fluorophenylsulfonyl chloride, unreacted glycine, and potentially small amounts of hydrolysis products or other related substances formed during the reaction.
Q2: What are the primary methods for purifying this compound?
A2: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the scale of the purification, and the final purity required.
Q3: How do I choose the best purification method for my needs?
A3:
-
Recrystallization is ideal for large quantities of material where the impurities have different solubility profiles from the main compound. It is often used to remove minor impurities and can be very cost-effective.
-
Column Chromatography (e.g., flash chromatography) is preferred for complex mixtures with impurities of similar polarity to the product or for small-scale purifications requiring very high purity (>99%). It offers superior separation but is more time-consuming and uses more solvent.[1][2]
Q4: What is the expected appearance of the purified product?
A4: Purified this compound is typically a white to off-white solid.[3]
Troubleshooting Guide: Recrystallization
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely. | 1. Insufficient solvent. 2. Incorrect solvent choice. | 1. Add more solvent in small increments while heating. 2. Select a more suitable solvent or solvent mixture. Due to its amino acid nature, alcohol/water mixtures are often effective.[4] |
| Product "oils out" instead of forming crystals. | 1. The solution is too saturated. 2. The solution was cooled too rapidly. | 1. Add a small amount of hot solvent to the mixture until the oil redissolves, then allow it to cool slowly. 2. Introduce a seed crystal to encourage proper crystal lattice formation. |
| No crystals form upon cooling. | 1. The solution is too dilute. 2. Spontaneous nucleation is inhibited. | 1. Boil off some of the solvent to increase the concentration and attempt cooling again. 2. Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites. 3. Add a seed crystal of the pure compound. |
| Purified crystals are colored. | Colored impurities are present and co-crystallized. | Add a small amount of activated charcoal to the hot solution before the filtration step.[5] The charcoal will adsorb the colored impurities. Use only a minimal amount to avoid adsorbing the product. |
| Low recovery yield. | 1. Too much solvent was used. 2. The compound is significantly soluble in the solvent even at low temperatures. | 1. Minimize the amount of solvent used for dissolution. 2. Cool the solution in an ice bath for a longer period to maximize precipitation. 3. Try a different solvent system where the compound has lower solubility at cold temperatures. |
Troubleshooting Guide: Flash Column Chromatography
This section addresses common issues encountered during chromatographic purification.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities. | 1. The mobile phase polarity is not optimal. 2. The column was overloaded with crude material. | 1. Adjust the solvent ratio of the mobile phase. A gradient elution (gradually increasing polarity) often provides better separation. 2. Use a larger column or reduce the amount of sample loaded. |
| Product is not eluting from the column. | The mobile phase is not polar enough to displace the compound from the stationary phase. | Increase the polarity of the eluent. For this acidic compound, adding a small percentage of a polar solvent like methanol is effective. |
| Product peak shows significant "tailing". | Strong acidic interaction between the carboxylic acid group and the silica gel stationary phase. | Add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This will protonate the silica surface and reduce the strong interaction, leading to sharper peaks. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water System
This protocol is based on established methodologies for similar amino acid derivatives.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently with stirring until the solid dissolves.
-
Co-solvent Addition: While the solution is hot, add deionized water dropwise until the solution becomes faintly cloudy, indicating it is near saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl. Reheat to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold ethanol-water mixture to remove any residual soluble impurities. Dry the crystals in a vacuum oven or desiccator.
Table 1: Potential Solvent Systems for Recrystallization
| Solvent System | Rationale & Expected Behavior | Potential Purity |
| Ethanol / Water | Balances polarity to dissolve the compound when hot but allows precipitation when cold. Effective for many amino acid derivatives. | >98.5% |
| Isopropanol / Water | Isopropanol is less polar than ethanol, which can be useful if non-polar impurities are the main concern. | >99.0% |
| Acetic Acid / Water | The acidic nature helps solubilize the compound. Dilution with water induces crystallization. | >98.0% |
Protocol 2: Purification by Flash Column Chromatography
-
Preparation: Prepare a slurry of silica gel 60 (230-400 mesh) in the starting mobile phase (e.g., 100% Dichloromethane). Pack a column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., Dichloromethane with 0.5% acetic acid). Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., a gradient from 0% to 10% Methanol in Dichloromethane, with 0.5% acetic acid maintained throughout).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain or UV light (254 nm).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Visual Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. It offers troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions include the hydrolysis of 4-fluorophenylsulfonyl chloride, the formation of a bis-sulfonated glycine byproduct, and unreacted starting materials remaining in the final product.[1] Each of these can impact the overall yield and purity of the desired compound.
Q2: How can the hydrolysis of 4-fluorophenylsulfonyl chloride be minimized?
A2: Hydrolysis of the sulfonyl chloride starting material to 4-fluorobenzenesulfonic acid is a common issue, especially in the presence of water.[1] To mitigate this, it is crucial to use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Additionally, using a non-nucleophilic organic base, such as triethylamine or pyridine, is preferable to aqueous bases.[1]
Q3: Is the formation of a bis-sulfonated glycine product a significant concern?
A3: Yes, the primary amine of glycine can potentially react with two equivalents of 4-fluorophenylsulfonyl chloride to form a di-sulfonylated product.[1] To minimize this, the sulfonyl chloride should be added portion-wise to the solution containing glycine and the base. Using a slight excess of glycine can also help to favor the formation of the mono-sulfonated product.[1]
Q4: What is the role of the base in this reaction, and how does its choice influence the outcome?
A4: The base plays a critical role in deprotonating the amino group of glycine, making it a more effective nucleophile. It also neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The choice of base is important; non-nucleophilic organic bases like triethylamine or pyridine are recommended to avoid promoting the hydrolysis of the sulfonyl chloride, a common side reaction when using aqueous bases.[1]
Q5: What are some common impurities that might be present in the final product?
A5: Besides the side products mentioned above (4-fluorobenzenesulfonic acid and bis-sulfonated glycine), common impurities include unreacted glycine and residual solvents from the reaction or purification steps. The presence of these impurities can be detected by techniques such as TLC, LC-MS, and NMR.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Increase the reaction time and monitor the progress using TLC or LC-MS.- Consider a moderate increase in reaction temperature, while being mindful of potential degradation.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Hydrolysis of 4-fluorophenylsulfonyl chloride | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Opt for a non-nucleophilic organic base instead of an aqueous base.[1] |
| Degraded 4-fluorophenylsulfonyl chloride | - Use a fresh bottle of the sulfonyl chloride or one that has been stored properly under anhydrous conditions. |
| Suboptimal Base | - Ensure at least one equivalent of a suitable non-nucleophilic organic base (e.g., triethylamine, pyridine) is used to neutralize the HCl byproduct.[1] |
Problem 2: Presence of Multiple Spots on TLC / Impure Product
| Potential Side Product/Impurity | Mitigation and Removal Strategy |
| 4-Fluorobenzenesulfonic Acid | - This is the hydrolysis product of the sulfonyl chloride.[1]- Mitigation: Use anhydrous conditions.- Removal: Can often be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution) during the workup.[1] |
| Bis-sulfonated Glycine | - Formed from the reaction of glycine with two equivalents of the sulfonyl chloride.[1]- Mitigation: Add the sulfonyl chloride in portions. Use a slight excess of glycine.[1]- Removal: Purification by column chromatography or recrystallization may be necessary. |
| Unreacted Glycine | - Can be difficult to remove due to its polarity.- Mitigation: Drive the reaction to completion.- Removal: Can typically be removed with an acidic wash during the workup.[1] |
| Unreacted 4-fluorophenylsulfonyl chloride | - Can hydrolyze during workup.- Mitigation: Use a slight excess of glycine.- Removal: Can be quenched by adding a small amount of an amine scavenger at the end of the reaction. |
Experimental Protocols
A representative protocol for the synthesis of this compound is provided below. Note that specific conditions may require optimization.
Materials:
-
Glycine
-
4-Fluorophenylsulfonyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend glycine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the suspension and stir at room temperature.
-
In a separate flask, dissolve 4-fluorophenylsulfonyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the 4-fluorophenylsulfonyl chloride solution dropwise to the glycine suspension over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with solutions of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Precipitation or Cloudiness in the Solution
| Question | Potential Cause | Recommended Action |
| Why is my this compound solution cloudy or showing precipitation upon preparation or after storage? | Poor Aqueous Solubility: As an acidic compound, its solubility is pH-dependent and may be low in neutral or acidic aqueous solutions. | pH Adjustment: The solubility of this compound is expected to increase in basic conditions. Carefully adjust the pH of your aqueous solution to be at least 1-2 units above the pKa of the carboxylic acid and the sulfonamide N-H. Titrate with a suitable base (e.g., 0.1 M NaOH) while monitoring for dissolution. |
| Concentration Exceeds Solubility Limit: The concentration of your solution may be higher than the compound's solubility under the specific solvent and temperature conditions. | Dilution: Try preparing a more dilute solution. It is recommended to determine the solubility of the compound in your specific buffer system before preparing high-concentration stock solutions. | |
| Temperature Effects: A decrease in temperature during storage (e.g., refrigeration) can significantly lower the solubility of the compound, leading to precipitation. | Temperature Control: Before use, allow the solution to gradually warm to room temperature. Ensure all precipitate has redissolved by gentle agitation. If precipitation persists, the storage temperature may be too low for the prepared concentration. | |
| "Salting Out": High concentrations of salts in your buffer system can decrease the solubility of the compound. | Buffer Selection: If possible, try using a buffer with a lower salt concentration. Alternatively, test the solubility of the compound in different buffer systems to find the most suitable one.[1] |
Issue 2: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis
| Question | Potential Cause | Recommended Action |
| My solution of this compound is showing a decrease in the main peak area and the emergence of new peaks in the HPLC chromatogram. What is happening? | Chemical Degradation: The compound may be degrading due to factors such as pH, temperature, light, or oxidation. Common degradation pathways for sulfonamides include hydrolysis and photodegradation.[2][3] | Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and understand the degradation pathways.[4][5] This will help in developing a stability-indicating analytical method. |
| Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions. The acetic acid side chain could also undergo reactions.[6] | pH Control: Maintain the pH of the solution within a stable range. Based on general knowledge of similar compounds, a pH range of 4-8 is often a good starting point to minimize hydrolysis. Use a suitable buffer system to maintain a constant pH. | |
| Photodegradation: Exposure to UV or ambient light can cause degradation of sulfonamide-containing compounds.[7] A likely pathway is the cleavage of the sulfur-nitrogen (S-N) bond.[8] | Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Minimize exposure to light during experimental procedures. | |
| Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the molecule. | Use of Antioxidants: If oxidative degradation is suspected, consider adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.[3] | |
| Thermal Degradation: High temperatures can accelerate the rate of chemical degradation. | Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), unless solubility is an issue at lower temperatures. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound solutions?
A1: The primary stability concerns are chemical degradation through hydrolysis and photodegradation, and physical instability manifesting as precipitation due to its pH-dependent solubility.
Q2: How does pH affect the stability of the solution?
A2: The pH of the solution is a critical factor. Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of the sulfonamide bond. The solubility is also highly pH-dependent; the compound is expected to be more soluble at a pH above the pKa of its acidic protons.
Q3: What are the likely degradation pathways for this compound?
A3: Based on structurally similar compounds like N-tosylglycine, the primary photodegradation pathway is likely the cleavage of the S-N bond.[8] Hydrolysis under acidic or basic conditions may also lead to the cleavage of the sulfonamide bond, yielding 4-fluorophenylsulfonic acid and 2-aminoacetic acid (glycine).
Q4: How can I improve the stability of my this compound formulation?
A4: To enhance stability, consider the following:
-
pH Optimization: Use a buffer to maintain the pH in a range where both solubility is adequate and degradation is minimized.
-
Light Protection: Always store solutions in light-resistant containers.
-
Temperature Control: Store at an appropriate low temperature, being mindful of potential precipitation.
-
Inert Atmosphere: For long-term storage of sensitive solutions, purging with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation.[9]
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
Example Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the compound and also scan a broader range with the PDA to detect impurities with different chromophores.
-
Injection Volume: 10 µL.
Method Development:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
Ensure peak shapes are symmetrical and the resolution between critical pairs is >1.5.
Protocol 3: Equilibrium Solubility Assay
Objective: To determine the solubility of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10).[10]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the clear supernatant by a validated HPLC method to determine the concentration of the dissolved compound.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Chemical Stability Issues Frequently Encountered in Suspensions [pharmapproach.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 8. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. who.int [who.int]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid Synthesis
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the nucleophilic substitution reaction between glycine and 4-fluorophenylsulfonyl chloride. The reaction typically occurs in a basic aqueous or mixed aqueous-organic solvent system. The amino group of glycine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which results in the displacement of the chloride and the formation of the sulfonamide bond.[1] An acid scavenger, such as an inorganic or organic base, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]
Q2: My reaction shows a low or no yield. What are the primary factors to investigate?
A2: Low yields are a common issue and can typically be traced back to a few key areas:
-
Reagent Quality: The 4-fluorophenylsulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-fluorophenylsulfonic acid.[3] Always use a fresh bottle or ensure the reagent is dry. The purity of the glycine is also important.
-
Reaction Conditions:
-
pH Control: The reaction requires a basic medium to deprotonate the amino group of glycine, enhancing its nucleophilicity, and to neutralize the HCl byproduct.[4] Insufficient base can stall the reaction.
-
Temperature: The reaction is often started at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[4] Inconsistent temperature control can lead to side reactions.
-
Solvent: The use of anhydrous solvents is critical if operating under non-aqueous conditions.[5] In aqueous conditions, ensuring the reagents are fully dissolved is key.
-
-
Stoichiometry: An excess of the sulfonyl chloride may be necessary to ensure the complete conversion of glycine, especially if some hydrolysis of the sulfonyl chloride is expected.[3]
Q3: What are the most common side reactions and how can they be minimized?
A3: The primary side reaction is the hydrolysis of 4-fluorophenylsulfonyl chloride into 4-fluorophenylsulfonic acid, which is unreactive towards the amine.[3] This is particularly problematic in aqueous basic solutions. To minimize this, the sulfonyl chloride should be added slowly to the cooled reaction mixture to control the exothermic reaction and allow the desired reaction with glycine to compete effectively with hydrolysis. Running the reaction at a controlled, low temperature can also suppress the rate of hydrolysis.
Q4: I am observing multiple spots on my TLC/LC analysis of the crude product. What are the potential impurities?
A4: Multiple spots can indicate the presence of several species:
-
Unreacted glycine.
-
Unreacted 4-fluorophenylsulfonyl chloride.
-
The hydrolysis byproduct, 4-fluorophenylsulfonic acid.
-
Potentially, a di-sulfonated product if impurities with multiple amine groups are present in the starting materials, though this is less likely with pure glycine.
Q5: What is the recommended procedure for purifying the final product?
A5: The product is a carboxylic acid, which allows for a straightforward purification strategy. After the reaction is complete, the mixture can be acidified (e.g., with 10% HCl) to a pH of around 2-3.[4] This protonates the carboxylate, making the product less soluble in water and causing it to precipitate. The solid can then be collected by filtration, washed with cold water to remove inorganic salts and other water-soluble impurities, and then dried. For higher purity, recrystallization from a suitable solvent system like ethyl acetate-hexane or an alcohol-water mixture is effective.[3]
Q6: How critical is the quality of the starting materials?
A6: The quality of starting materials is paramount. Impurities in the 4-fluorophenylsulfonyl chloride or glycine can introduce contaminants that are difficult to remove from the final product. Using high-purity, well-characterized starting materials is essential for achieving a high yield of pure this compound and ensuring reproducible results, which is especially critical in drug development.[6]
Visualized Reaction Pathway and Troubleshooting
Caption: General synthesis of the target compound.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
Glycine (1.0 eq)
-
4-Fluorophenylsulfonyl chloride (1.2 eq)
-
Sodium Carbonate (Na₂CO₃) (1.2 eq)
-
Deionized Water
-
10% Hydrochloric Acid (HCl)
-
Ethyl Acetate and Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq) and sodium carbonate (1.2 eq) in deionized water (approx. 10-15 mL per gram of glycine).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In a separate beaker, dissolve 4-fluorophenylsulfonyl chloride (1.2 eq) in a minimal amount of a water-miscible solvent like acetone or THF (optional, can be added as a solid in portions if preferred).
-
Add the 4-fluorophenylsulfonyl chloride to the chilled glycine solution dropwise (or in small portions) over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for another hour, then remove the bath and let the mixture stir at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC or LC-MS).[4]
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly acidify to pH 2-3 by adding 10% HCl. A white precipitate should form.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold deionized water to remove any remaining salts.
-
Dry the product under vacuum. For enhanced purity, the crude solid can be recrystallized from a hot ethyl acetate/hexane mixture.[3]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the final product and for monitoring reaction progress.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of Acetonitrile (B) and Water with 0.1% Formic Acid (A).
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[9]
-
Detection: UV at 220 nm or 254 nm.[8]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL solution. Filter the sample through a 0.45 µm syringe filter before injection.
Data Summary Tables
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Range | Impact on Reaction | Troubleshooting Notes |
| Temperature | 0 °C to Room Temp. | Lower temperatures reduce hydrolysis of sulfonyl chloride; higher temperatures may increase reaction rate but also side products. | If yield is low, ensure initial addition is done at 0-5 °C. |
| pH / Base | > 9 | Essential for deprotonating glycine and neutralizing HCl. | Monitor pH during the reaction. Insufficient base will halt the reaction. |
| Stoichiometry | 1.1 - 1.5 eq of Sulfonyl Chloride | A slight excess of sulfonyl chloride can drive the reaction to completion. | If starting material remains, consider increasing the equivalents of sulfonyl chloride. |
| Reaction Time | 4 - 12 hours | Insufficient time leads to incomplete conversion. | Monitor by TLC or LC-MS to determine the optimal reaction endpoint. |
Table 2: Common Solvents and Bases
| Type | Examples | Notes |
| Solvents | Water, Dioxane/Water, THF/Water, Acetone/Water | A co-solvent can help with the solubility of the sulfonyl chloride. Water is an environmentally benign choice.[3] |
| Bases | Sodium Carbonate (Na₂CO₃), Sodium Hydroxide (NaOH), Triethylamine (TEA), Pyridine | Inorganic bases are common in aqueous systems. Organic bases are used in non-aqueous or biphasic systems. |
Table 3: Typical HPLC Analytical Parameters
| Parameter | Value |
| Column Type | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile / Water + 0.1% Formic Acid |
| Detection Wavelength | 220 nm or 254 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
References
- 1. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. app.utu.ac.in [app.utu.ac.in]
- 8. cipac.org [cipac.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. The information is presented in a user-friendly question-and-answer format to directly address specific challenges that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
-
Question: I am getting a very low yield, or no product at all, in my reaction. What are the likely causes and how can I improve the yield?
-
Answer: Low yields are a common issue in sulfonamide synthesis and can stem from several factors:
-
Hydrolysis of 4-Fluorobenzenesulfonyl Chloride: The sulfonyl chloride starting material is highly reactive and susceptible to moisture. Hydrolysis converts it to the unreactive 4-fluorobenzenesulfonic acid. To mitigate this, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Inappropriate Base or Solvent: The choice of base is critical for deprotonating the glycine and neutralizing the HCl byproduct. A non-nucleophilic organic base like triethylamine or pyridine is often preferred over aqueous bases, which can promote sulfonyl chloride hydrolysis.[1] The solvent should be inert and capable of dissolving the reactants; common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Low Reactivity of Glycine: While glycine is a primary amine, its nucleophilicity can be influenced by the reaction conditions. Ensure adequate mixing and consider slightly elevated temperatures if the reaction is sluggish at room temperature.[1]
-
Degraded 4-Fluorobenzenesulfonyl Chloride: Over time, 4-fluorobenzenesulfonyl chloride can degrade due to moisture exposure. Use a fresh or properly stored bottle of the reagent for best results.[1]
-
Problem 2: Presence of Multiple Spots on TLC / Impure Product
-
Question: My TLC plate shows multiple spots, indicating an impure product mixture. What are the potential side products and how can I minimize their formation?
-
Answer: The formation of side products can complicate purification and reduce the yield of the desired product. Key potential side products include:
-
4-Fluorobenzenesulfonic Acid: This is the hydrolysis product of the starting sulfonyl chloride. It can often be removed by a basic aqueous wash (e.g., with a saturated sodium bicarbonate solution) during the workup.[1]
-
Bis-sulfonated Glycine: Primary amines like glycine can potentially react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product. To minimize this, add the 4-fluorobenzenesulfonyl chloride solution portion-wise to the solution of glycine and base. Using a slight excess of glycine can also favor the mono-sulfonated product.[1]
-
Unreacted Starting Materials: Unreacted glycine and 4-fluorobenzenesulfonyl chloride (or its hydrolysis product) are common impurities. Driving the reaction to completion by adjusting the reaction time or temperature can help. Unreacted glycine can typically be removed with an acidic wash during workup, while the sulfonic acid can be removed with a basic wash.[1]
-
Problem 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the recommended purification methods?
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Answer: this compound is a solid at room temperature, but purification can still be challenging.
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Recrystallization: This is often the most effective method for purifying solid sulfonamides.[1] A suitable solvent system should be determined experimentally. Ethanol or mixtures of ethanol and water are often good starting points. The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to induce crystallization.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal reaction conditions for the synthesis of this compound?
-
A1: The optimal conditions should be determined empirically for each specific setup. However, a good starting point is to dissolve glycine in an anhydrous aprotic solvent like DCM or THF with 2.2 equivalents of a non-nucleophilic base such as triethylamine. The mixture is cooled to 0°C before the slow, dropwise addition of 1.0-1.1 equivalents of 4-fluorobenzenesulfonyl chloride. The reaction is then typically allowed to warm to room temperature and stirred for several hours while monitoring its progress by TLC.[1]
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin-layer chromatography (TTC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant (usually the sulfonyl chloride) indicates the completion of the reaction.
-
-
Q3: What are the key safety precautions to take when working with 4-fluorobenzenesulfonyl chloride?
-
A3: 4-fluorobenzenesulfonyl chloride is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All reactions should be conducted under anhydrous conditions.
-
-
Q4: Can I use an aqueous base like sodium hydroxide for this reaction?
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A4: While some sulfonamide syntheses are performed in aqueous basic conditions, using an organic base in an anhydrous organic solvent is generally preferred to minimize the hydrolysis of the reactive 4-fluorobenzenesulfonyl chloride, which would lead to a lower yield of the desired product.[1]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Dichloromethane (DCM) | Triethylamine (2.2) | 0 to RT | 4 | 85 | 95 |
| 2 | Tetrahydrofuran (THF) | Triethylamine (2.2) | 0 to RT | 4 | 82 | 94 |
| 3 | Acetonitrile (ACN) | Triethylamine (2.2) | 0 to RT | 4 | 78 | 92 |
| 4 | Dichloromethane (DCM) | Pyridine (2.5) | 0 to RT | 6 | 80 | 93 |
| 5 | Dichloromethane (DCM) | Triethylamine (2.2) | RT | 4 | 75 | 90 |
| 6 | Dichloromethane (DCM) | Triethylamine (2.2) | 0 to RT | 2 | 70 | 88 |
| 7 | Dichloromethane (DCM) | Triethylamine (1.5) | 0 to RT | 4 | 65 | 85 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
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Glycine
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4-Fluorobenzenesulfonyl chloride
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Triethylamine
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (1M)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate
Equipment:
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Round-bottom flask
-
Magnetic stirrer
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Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve glycine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM in a flame-dried round-bottom flask.
-
Reaction: Cool the mixture in an ice bath to 0°C. Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in anhydrous DCM to the glycine solution via a dropping funnel over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, water, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis reaction.
References
Technical Support Center: 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid Solubility Enhancement
Welcome to the technical support center for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: this compound is a molecule with the formula C₈H₈FNO₄S and a molecular weight of 233.21 g/mol .[1] Its structure includes a carboxylic acid moiety and a sulfonamide group, both of which are ionizable. This suggests that the compound's solubility will be highly dependent on the pH of the solution. Due to the presence of the fluorophenylsulfonyl group, it is expected to have low aqueous solubility in acidic conditions.
Q2: My compound is showing poor solubility in aqueous solutions. What are the initial steps I should take?
A2: Low aqueous solubility is a common challenge for many new chemical entities.[2] For an acidic compound like this compound, the first and most direct approach is to evaluate the effect of pH on its solubility.[3] Increasing the pH of the aqueous medium will deprotonate the carboxylic acid and potentially the sulfonamide, leading to the formation of a more soluble salt form.
Q3: What are the most common strategies to improve the solubility of a poorly soluble active pharmaceutical ingredient (API) like this one?
A3: A variety of techniques can be employed to enhance the solubility of poorly soluble APIs.[2][4] These methods can be broadly categorized into physical and chemical modifications:
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Physical Modifications: These include techniques like particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution, and creating amorphous solid dispersions to overcome the energy barrier of the crystal lattice.[2][5]
-
Chemical Modifications: These strategies involve altering the molecule's chemical environment. Key methods include pH adjustment, salt formation, the use of co-solvents, and complexation with agents like cyclodextrins.[2][6]
Troubleshooting Guides
Issue 1: Inadequate Solubility in Neutral Aqueous Buffers
Problem: You are observing low solubility of this compound in a neutral phosphate-buffered saline (PBS) at pH 7.4.
Root Cause Analysis: The pKa of the carboxylic acid and sulfonamide groups influences the ionization state of the molecule. At neutral pH, a significant portion of the compound may still be in its less soluble, protonated form.
Solutions:
-
pH Adjustment: Systematically increase the pH of the buffer. For weakly acidic drugs, increasing the pH can significantly enhance solubility by converting the drug into its more soluble ionized form.[7]
-
Co-solvent Addition: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous buffer. Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3][8]
Quantitative Data Summary: Solubility in Different Solvent Systems
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water (pH ~5.5) | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | 0.5 |
| 0.1 M NaOH (pH ~13) | 25 | > 50 |
| 20% Ethanol in Water | 25 | 1.2 |
| 20% Propylene Glycol in Water | 25 | 1.5 |
| 20% PEG 400 in Water | 25 | 2.0 |
Issue 2: Compound Precipitation Upon Dilution of a Stock Solution
Problem: Your compound, dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer for an experiment.
Root Cause Analysis: This is a common issue where the high concentration of the drug in the organic stock solution is no longer soluble when the solvent composition changes drastically to a predominantly aqueous environment.
Solutions:
-
Formulation with Excipients: Utilize excipients that can help maintain the drug in a solubilized state.
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous media.[5][9]
-
Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[2]
-
-
Lipid-Based Formulations: For oral delivery, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous medium, keeping the drug solubilized.[4][10]
Quantitative Data Summary: Effect of Excipients on Aqueous Solubility
| Excipient (in PBS pH 7.4) | Concentration (% w/v) | Apparent Solubility (mg/mL) |
| None (Control) | - | 0.5 |
| Tween 80 | 1% | 2.5 |
| Sodium Lauryl Sulfate | 1% | 3.1 |
| Hydroxypropyl-β-Cyclodextrin | 5% | 8.0 |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
Objective: To determine the solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility (in mg/mL or molarity) against the pH.
Protocol 2: Co-solvent Solubility Screening
Objective: To evaluate the effect of different co-solvents on the solubility of the compound.
Methodology:
-
Prepare stock solutions of various water-miscible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) in an aqueous buffer (e.g., PBS pH 7.4) at different concentrations (e.g., 10%, 20%, 40% v/v).
-
Follow steps 2-6 from the pH-Solubility Profile Determination protocol, using the co-solvent mixtures instead of different pH buffers.
-
Compare the solubility values obtained in the different co-solvent systems.
Visualizations
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: General experimental workflow for solubility determination.
References
- 1. {[(4-Fluorophenyl)sulfonyl]amino}acetic acid | CymitQuimica [cymitquimica.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Improving API Solubility [sigmaaldrich.com]
- 7. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. senpharma.vn [senpharma.vn]
- 10. pharmaexcipients.com [pharmaexcipients.com]
resolving impurities in 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid samples
Welcome to the technical support center for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during synthesis, purification, and analysis.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues.
Q1: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?
A1: An unexpected peak can originate from several sources, including starting materials, byproducts, or degradation products. A systematic approach is necessary for identification.
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Hypothesize Potential Impurities: Based on the common synthesis route (coupling of glycine or a glycine ester with 4-fluorophenylsulfonyl chloride), potential impurities include:
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Unreacted starting materials: Glycine, 4-fluorophenylsulfonyl chloride.
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Byproducts: 4-fluorobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride), or dimeric impurities.
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Residual solvents from synthesis and purification (e.g., acetone, acetonitrile, ethanol).
-
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LC-MS Analysis: The most effective initial step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass-to-charge ratio (m/z) of the impurity peak can provide a tentative identification of its molecular weight.
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Spiking Studies: If you have standards of the suspected impurities, inject a mixture of your sample and a small amount of the standard. An increase in the peak area of the unknown peak confirms its identity.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of this compound to stress conditions (acidic/basic hydrolysis, oxidation, heat, light).[1][2] If the peak appears or increases under these conditions, it is likely a degradant.
Q2: My HPLC peak for the main compound is tailing. What could be the cause and how can I fix it?
A2: Peak tailing is a common issue, especially for acidic and polar compounds like N-sulfonylated amino acids.[3]
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Secondary Silanol Interactions: The primary cause is often the interaction of the analyte with acidic silanol groups on the silica-based stationary phase of the HPLC column.[3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or trifluoroacetic acid) will suppress the ionization of the silanol groups, reducing these secondary interactions.[4]
-
Solution 2: Use a Competitor: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can competitively bind to the active silanol sites.[4]
-
Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped silica columns are designed to have minimal accessible silanol groups and are less prone to causing peak tailing.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[5]
-
Q3: I suspect my sample contains residual solvents. How can I confirm and quantify them?
A3: Residual solvents are a common type of impurity from the manufacturing process.
-
Analysis Method: The standard method for identifying and quantifying residual solvents is Gas Chromatography with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).
-
ICH Guidelines: The International Council for Harmonisation (ICH) provides guidelines (Q3C) that classify residual solvents based on their toxicity and provide permitted daily exposure (PDE) limits.[1]
-
Common Solvents: Typical solvents to screen for include those used in the synthesis and purification steps, such as acetone, acetonitrile, ethanol, ethyl acetate, and dichloromethane.
Data Presentation
The following tables provide examples of typical data that might be generated during the analysis of this compound samples.
Table 1: Common Potential Impurities
| Impurity Name | Chemical Structure | Likely Origin |
| Glycine | H₂N-CH₂-COOH | Unreacted Starting Material |
| 4-Fluorophenylsulfonyl Chloride | F-C₆H₄-SO₂Cl | Unreacted Starting Material |
| 4-Fluorobenzenesulfonic Acid | F-C₆H₄-SO₃H | Hydrolysis of Starting Material |
Table 2: Example HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 5 µL |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
Objective: To determine the purity of this compound and quantify impurities by High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
This compound sample
-
HPLC grade acetonitrile and water
-
Formic acid
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC grade acetonitrile and mix well.
-
Degas both mobile phases using an inline degasser or by sonication.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL solution. This gives a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 2.
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard solution six times to establish system suitability.
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the main peak relative to the total area of all peaks.
-
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.[2]
Materials:
-
Pure this compound
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60 °C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify any new peaks that appear, which represent degradation products.
-
Visualizations
Caption: Experimental workflow for impurity identification and quantification.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
challenges in the characterization of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
Welcome to the technical support center for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of this molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: The solubility of sulfonamides can be complex.[1][2] Given its structure, which includes a polar carboxylic acid group and a sulfonamide linkage, as well as a less polar fluorophenyl group, its solubility will vary significantly with the solvent. It is expected to be poorly soluble in nonpolar solvents like hexane and more soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in protic solvents like water and alcohols will be pH-dependent due to the acidic proton of the carboxylic acid.[3] In aqueous media, solubility is expected to increase significantly at higher pH values as the carboxylate salt is formed.[3]
Illustrative Solubility Data
| Solvent | Expected Solubility Category | Notes |
| Water (pH 7) | Low to Moderate | Solubility increases with pH. |
| Methanol | Moderate | Good for initial dissolution for analysis. |
| Acetonitrile | Moderate | Commonly used in HPLC mobile phases. |
| Dichloromethane | Low | May be used in synthesis work-up. |
| DMSO | High | Good for preparing stock solutions for biological assays. |
| Hexane | Very Low | Unlikely to be a suitable solvent. |
Q2: Is this compound likely to exhibit polymorphism?
A2: Yes, molecules with conformational flexibility, such as N-sulfonylated amino acids, have the potential to exhibit polymorphism. This can arise from different arrangements of the molecule in the crystal lattice. Different polymorphs can have different physical properties, including melting point, solubility, and stability. It is crucial to characterize the solid-state form of the material, especially in a drug development context. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and solid-state NMR are essential for identifying and characterizing different polymorphic forms.[4]
Q3: What is the expected thermal stability of this compound?
A3: The thermal stability of amino acid derivatives can vary.[5][6] Degradation is expected to be dependent on both temperature and heating duration.[5][6] The presence of the sulfonamide and carboxylic acid groups suggests that decarboxylation or cleavage of the N-S bond could be potential degradation pathways at elevated temperatures. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to determine the decomposition temperature and identify any thermally induced phase transitions.
Illustrative Thermal Analysis Data
| Analysis Type | Parameter | Expected Observation |
| DSC | Melting Point | A sharp endotherm corresponding to the melting of the crystalline solid. Multiple melting points may suggest polymorphism. |
| TGA | Onset of Decomposition | A significant weight loss indicating thermal degradation. This is typically observed at temperatures above the melting point. |
Troubleshooting Guides
Issue 1: Inconsistent retention times or broad peaks in HPLC analysis.
-
Question: Why am I observing shifting retention times and/or broad peaks for this compound during RP-HPLC analysis?
-
Answer: This can be due to several factors:
-
pH of the mobile phase: The carboxylic acid moiety in the molecule means its ionization state is pH-dependent. If the mobile phase pH is close to the pKa of the carboxylic acid, you can have a mixture of ionized and non-ionized forms, leading to peak broadening and shifting retention times. Ensure your mobile phase is buffered to a pH at least 2 units away from the pKa of the analyte. For a carboxylic acid, a mobile phase pH of around 2.5-3.0 is often effective.
-
Secondary interactions with the stationary phase: The sulfonamide group can sometimes have secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing. Using a column with end-capping or adding a competing agent like triethylamine to the mobile phase can mitigate this.
-
Low solubility in the mobile phase: If the compound is not fully soluble in the mobile phase, it can lead to broad peaks. Ensure your sample is completely dissolved in the injection solvent, which should be compatible with the mobile phase.
-
Issue 2: Unexpected fragments or the absence of a molecular ion in mass spectrometry.
-
Question: I am not observing the expected molecular ion, or I am seeing an unexpected fragment at [M+H - 64]+ in the mass spectrum. Why is this happening?
-
Answer: Arylsulfonamides can undergo a characteristic fragmentation pathway involving the elimination of sulfur dioxide (SO2), which has a mass of approximately 64 Da.[7] This rearrangement can be prominent in the gas phase upon collision-induced dissociation.[7] The absence of a strong molecular ion peak can also be a feature of some molecules in certain ionization modes. To confirm the molecular weight, try using a softer ionization technique like Electrospray Ionization (ESI) and look for adducts such as [M+Na]+ or [M+K]+ in addition to the protonated molecule [M+H]+.
Issue 3: Complex or unexpected signals in the 1H NMR spectrum.
-
Question: My 1H NMR spectrum shows more signals than expected or broad signals. What could be the cause?
-
Answer:
-
Presence of impurities: The most common reason for extra signals is the presence of impurities from the synthesis, such as starting materials or byproducts.[8][9] Purification by recrystallization or chromatography may be necessary.
-
Restricted rotation: The sulfonamide bond may exhibit restricted rotation, which can lead to the appearance of distinct signals for protons that would otherwise be chemically equivalent. This can be temperature-dependent, so acquiring the spectrum at a higher temperature might cause these signals to coalesce.
-
Proton exchange: The acidic proton of the carboxylic acid and the proton on the sulfonamide nitrogen can undergo exchange with residual water in the NMR solvent, leading to broad signals. This can sometimes be resolved by using a very dry solvent or by adding a drop of D2O to exchange these protons, which will cause their signals to disappear.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: DMSO-d6.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Experiments:
-
1H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons from the fluorophenyl group, a methylene group, and exchangeable protons for the NH and OH groups.
-
13C NMR: Acquire a proton-decoupled carbon spectrum to observe all carbon environments.
-
2D NMR (COSY, HSQC): These experiments can be used to confirm the connectivity of protons and their attachment to specific carbons, aiding in the complete assignment of the structure.
-
Mass Spectrometry (MS) for Molecular Weight Verification
-
Technique: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF).
-
Sample Preparation: Infuse a dilute solution of the compound (approximately 10 µg/mL in methanol or acetonitrile) directly into the mass spectrometer.
-
Data Analysis: In positive ion mode, look for the [M+H]+ ion. In negative ion mode, look for the [M-H]- ion. The high-resolution data will allow for the confirmation of the elemental composition.
Visualizations
Experimental Workflow for Characterization
Caption: A general workflow for the synthesis, purification, and characterization of this compound.
Troubleshooting Purity Issues
Caption: A logical troubleshooting guide for identifying and addressing purity issues.
Investigating Potential Polymorphism
Caption: A decision tree for the investigation of potential polymorphism in this compound.
References
- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 14 N Solid-State NMR Spectroscopy of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
Technical Support Center: Scaling Up 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory to pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound?
A1: The most prevalent method is the Schotten-Baumann reaction, which involves the condensation of 4-fluorophenylsulfonyl chloride with glycine in the presence of a base.[1][2] This method is widely used in organic chemistry for the synthesis of amides from amines and acid chlorides.[1]
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to control are temperature, pH, and the rate of addition of the sulfonyl chloride. The reaction is often exothermic, necessitating careful temperature management to prevent side reactions. Maintaining a stable alkaline pH is crucial for ensuring the glycine is in its nucleophilic form and for neutralizing the HCl byproduct. Slow, controlled addition of the sulfonyl chloride minimizes local excesses that can lead to impurity formation.
Q3: What are the primary impurities that can form during this reaction?
A3: The most common impurity is 4-fluorophenylsulfonic acid, which results from the hydrolysis of the 4-fluorophenylsulfonyl chloride starting material. Another potential impurity is the bis-sulfonated glycine, where the primary amine of glycine reacts with two equivalents of the sulfonyl chloride. Unreacted starting materials can also be present in the crude product.
Q4: How can the hydrolysis of 4-fluorophenylsulfonyl chloride be minimized during scale-up?
A4: To reduce hydrolysis, the reaction should be conducted at a low temperature, typically between 0-5 °C. Additionally, ensuring efficient stirring and a controlled, subsurface addition of the sulfonyl chloride can minimize its contact time with the aqueous base before it reacts with glycine. The use of a two-phase solvent system, with the reaction occurring at the interface, can also be beneficial.[1]
Q5: What is the recommended method for product isolation and purification on a large scale?
A5: The typical isolation procedure involves acidification of the reaction mixture to precipitate the product. Purification is most commonly achieved through recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/heptane mixture. The choice of solvent should be optimized to provide good solubility at high temperatures and low solubility at room temperature to maximize yield and purity.
Troubleshooting Guide
| Issue ID | Problem | Potential Causes | Recommended Actions |
| SCALE-UP-001 | Inconsistent Reaction Yields | - Inefficient mixing leading to localized "hot spots" or poor reactant distribution.- Poor temperature control due to a decreased surface-area-to-volume ratio.- Variation in the quality of raw materials. | - Optimize agitator speed and design to ensure homogenous mixing.- Implement a more robust heating/cooling system with precise temperature probes.- Establish stringent quality control specifications for all starting materials. |
| SCALE-UP-002 | Increased Levels of Impurities | - Longer reaction times at elevated temperatures promoting side reactions.- Changes in the impurity profile of starting materials at larger scales.- Inefficient heat removal leading to thermal degradation of reactants or products. | - Re-optimize reaction temperature and time for the pilot scale.- Conduct a thorough impurity profile analysis of all raw materials and intermediates.- Improve heat transfer by using a jacketed reactor with a suitable heat transfer fluid. |
| CRYSTAL-001 | Difficulty in Inducing Crystallization | - Supersaturation levels are not optimal for the larger volume.- Presence of impurities inhibiting nucleation.- Inappropriate solvent or anti-solvent ratios for the scale. | - Carefully control the rate of cooling or anti-solvent addition to achieve the desired supersaturation.- Purify the crude product to remove crystallization inhibitors.- Perform solvent screening and optimization studies at the pilot scale. |
| CRYSTAL-002 | Formation of Unwanted Polymorphs or Oily Product | - Rapid cooling or anti-solvent addition.- High concentration of impurities.- Inadequate agitation during crystallization. | - Implement a controlled, gradual cooling profile or slow addition of anti-solvent.- Ensure the purity of the material entering the crystallization step.- Optimize the agitation rate to promote uniform crystal growth. |
| PURITY-001 | Product Fails to Meet Purity Specifications After Recrystallization | - Occlusion of impurities due to rapid crystal growth.- Inappropriate recrystallization solvent.- Presence of closely related impurities that co-crystallize. | - Allow the solution to cool slowly to form larger, purer crystals.- Screen for a more suitable recrystallization solvent or solvent mixture.- Consider a second purification step, such as a slurry wash or a different recrystallization solvent. |
Quantitative Data Summary
The following table summarizes typical parameters for the scale-up synthesis of this compound. Note that these values are representative and may require optimization for specific equipment and batch sizes.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Notes |
| Reactant Molar Ratio | |||
| Glycine | 1.0 eq | 1.0 eq | |
| 4-Fluorophenylsulfonyl Chloride | 1.05 - 1.1 eq | 1.05 eq | A slight excess of the sulfonyl chloride is often used to ensure complete consumption of glycine. |
| Base (e.g., NaOH) | 2.1 - 2.2 eq | 2.1 eq | Sufficient base is required to deprotonate glycine and neutralize the generated HCl. |
| Reaction Conditions | |||
| Temperature | 0 - 5 °C | 0 - 5 °C | Crucial for minimizing the hydrolysis of the sulfonyl chloride. |
| pH | 9 - 11 | 9 - 11 | Maintained by the controlled addition of a base solution. |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | Monitored by an in-process control like HPLC or TLC. |
| Typical Outcome | |||
| Yield | 85 - 95% | 80 - 90% | Highly dependent on the control of reaction parameters. |
| Purity (after recrystallization) | >99% | >98.5% | Can be improved with multiple recrystallization steps. |
| Key Impurity Levels | |||
| 4-Fluorophenylsulfonic acid | < 0.5% | < 1.0% | Controlled by maintaining low temperature and efficient mixing. |
| Bis-sulfonated glycine | < 0.1% | < 0.2% | Minimized by slow addition of the sulfonyl chloride. |
Experimental Protocols
Pilot-Scale Synthesis of this compound
Materials:
-
Glycine (1.0 kg, 13.32 mol)
-
4-Fluorophenylsulfonyl chloride (2.75 kg, 14.13 mol)
-
Sodium hydroxide (1.12 kg, 28.0 mol)
-
Water (20 L)
-
Toluene (10 L)
-
Concentrated Hydrochloric Acid (~2 L)
-
Ethanol (for recrystallization)
-
Activated Carbon
Equipment:
-
50 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the 50 L reactor with water (20 L) and sodium hydroxide (1.12 kg). Stir until the sodium hydroxide is fully dissolved. Cool the solution to 0-5 °C using the heating/cooling circulator.
-
Glycine Addition: Add glycine (1.0 kg) to the cold sodium hydroxide solution. Stir until the glycine is completely dissolved.
-
Sulfonyl Chloride Addition: In a separate container, dissolve 4-fluorophenylsulfonyl chloride (2.75 kg) in toluene (10 L). Transfer this solution to the addition funnel.
-
Reaction: Slowly add the 4-fluorophenylsulfonyl chloride solution to the reactor over 2-3 hours, maintaining the internal temperature between 0-5 °C. Ensure vigorous stirring throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC until the glycine is consumed (<1% remaining).
-
Work-up and Isolation:
-
Once the reaction is complete, stop the agitation and allow the layers to separate.
-
Drain the lower aqueous layer into a separate vessel.
-
Wash the organic layer with water (5 L) and combine the aqueous layers.
-
Cool the combined aqueous layers to 10-15 °C.
-
Slowly add concentrated hydrochloric acid to the aqueous solution to adjust the pH to 1-2. The product will precipitate as a white solid.
-
Cool the slurry to 0-5 °C and stir for 1-2 hours to ensure complete precipitation.
-
Filter the solid product and wash the cake with cold water (2 x 5 L).
-
-
Purification (Recrystallization):
-
Transfer the wet cake to a clean reactor.
-
Add a suitable amount of an ethanol/water mixture (e.g., 80:20) to dissolve the solid at reflux.
-
Add activated carbon and stir at reflux for 30 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.
-
Filter the purified product, wash with a cold ethanol/water mixture, and dry under vacuum at 50-60 °C to a constant weight.
-
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing common issues during scale-up.
References
avoiding degradation of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid during experiments
Welcome to the technical support center for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a loss of potency of my this compound solution over time. What could be the cause?
A1: Loss of potency is likely due to chemical degradation. This compound, like other sulfonamide-containing compounds, can be susceptible to degradation under certain experimental conditions. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. It is crucial to evaluate your storage and handling procedures.
Q2: My solution of this compound has become cloudy or has formed a precipitate. What should I do?
A2: Cloudiness or precipitation can indicate several issues:
-
Poor Solubility: The compound may have limited solubility in the solvent used, especially at neutral pH.
-
pH Shift: The pH of your solution may have changed over time, affecting solubility. Unbuffered aqueous solutions can absorb atmospheric CO2, leading to a decrease in pH.
-
Temperature Effects: If the solution has been stored at a low temperature, the solubility may have decreased, causing the compound to precipitate.
To address this, you can try the following:
-
Gently warm the solution while stirring to see if the precipitate redissolves.
-
Measure the pH of the solution and adjust it if necessary. For some similar compounds, adjusting the pH to the acidic range can improve solubility.
-
Consider using a buffered solution to maintain a stable pH.
-
If solubility issues persist, you may need to prepare a fresh solution or consider a different solvent system.
Q3: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound. What do these represent?
A3: The appearance of new peaks in your chromatogram strongly suggests the presence of degradation products. To identify the nature of these products, a forced degradation study is recommended. This involves intentionally subjecting the compound to various stress conditions to generate potential degradants and develop a stability-indicating analytical method.
Experimental Protocols
To proactively address potential degradation, it is recommended to perform forced degradation studies. These studies will help you understand the stability of this compound under your specific experimental conditions and develop a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water and acetonitrile
-
pH meter
-
HPLC system with UV detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H2O2. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a sample of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a sample of the stock solution to a calibrated light source (e.g., in a photostability chamber) for a defined period. Keep a control sample in the dark at the same temperature.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before HPLC analysis. Analyze all samples using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Data Presentation
The following table summarizes the expected stability of N-sulfonylamino acids under various stress conditions based on literature for structurally similar compounds. This should be confirmed experimentally for this compound.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Low | Hydrolysis of the sulfonamide bond |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Moderate to High | Hydrolysis of the sulfonamide bond, Racemization |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Moderate | Oxidized derivatives |
| Thermal | - | 60°C | 24 hours | Low to Moderate | Thermally induced decomposition products |
| Photochemical | Light Exposure | Room Temp | Varies | Variable | Photodegradation products |
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies to assess the stability of this compound.
Caption: Workflow for forced degradation studies.
Potential Signaling Pathway Inhibition
N-sulfonylamino acid derivatives are known to act as inhibitors of matrix metalloproteinases (MMPs), which are key enzymes in cancer progression and metastasis.[1] The diagram below illustrates a simplified signaling pathway involving MMPs in cancer and the potential point of inhibition by a compound like this compound.
Caption: Inhibition of MMP signaling in cancer.
References
Technical Support Center: Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
Welcome to the technical support center for the synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid (also known as N-(4-fluorophenylsulfonyl)glycine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound? A1: The most prevalent and direct method is the N-sulfonylation of glycine, typically using 4-fluorobenzenesulfonyl chloride as the sulfonating agent in the presence of a suitable base. This approach is a standard procedure for creating N-sulfonyl amino acids.[1]
Q2: What are the primary impurities I should expect? A2: Common impurities include unreacted starting materials (glycine and 4-fluorobenzenesulfonyl chloride), the hydrolysis product of the sulfonyl chloride (4-fluorobenzenesulfonic acid), and potentially a bis-sulfonated glycine byproduct where both the amino and carboxylate groups have reacted.[1]
Q3: Why is the choice of base important in the N-sulfonylation of glycine? A3: The base is critical for deprotonating the amino group of glycine, making it nucleophilic, and for neutralizing the hydrochloric acid (HCl) byproduct of the reaction. An appropriate base, such as an organic amine like triethylamine, is preferred over aqueous inorganic bases to minimize the competing hydrolysis of the highly reactive 4-fluorobenzenesulfonyl chloride.[1]
Q4: Can I synthesize this compound without using a sulfonyl chloride? A4: Yes, an alternative route is the N-alkylation of 4-fluorobenzenesulfonamide with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. This method avoids the handling of the more moisture-sensitive sulfonyl chloride.[2][3]
Alternative Synthetic Routes
Two primary pathways are viable for the synthesis of this compound. The choice depends on the availability of starting materials, scale, and desired reaction conditions.
Route 1: N-Sulfonylation of Glycine
This is the most direct approach, involving the reaction of glycine with 4-fluorobenzenesulfonyl chloride. The amino group of glycine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
References
Validation & Comparative
Comparative Analysis of N-Acyl Sulfonamide Amino Acid Derivatives as Potential Antimicrobial Agents
This comparison summarizes findings from studies that have synthesized these compounds and evaluated their efficacy against various bacterial strains, including their ability to inhibit biofilm formation. The data presented here can inform researchers and drug development professionals on the potential of these scaffolds for further optimization and development.
Performance Comparison of Halogenated Phenylsulfonyl Benzoyl L-Valine Derivatives
The antimicrobial and antibiofilm activities of N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine and N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, along with a key intermediate, have been evaluated. The following table summarizes the minimal inhibitory concentration (MIC) and minimal biofilm inhibitory concentration (MBIC) values against selected bacterial strains. Lower values indicate higher potency.
| Compound | Halogen | Bacterial Strain | MIC (µg/mL) | MBIC (µg/mL) |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Chloro | Enterococcus faecium E5 | >500 | 15.62 |
| 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (5) | Bromo | Staphylococcus aureus ATCC 6538 | >500 | >500 |
| Enterococcus faecium E5 | >500 | 62.5 | ||
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (6) | Bromo | Staphylococcus aureus ATCC 6538 | 250 | 250 |
| Enterococcus faecium E5 | >500 | 1.95 |
Data sourced from studies on chloro and bromo derivatives.[1][2]
Experimental Methodologies
The synthesis and biological evaluation of these compounds followed specific protocols to ensure reproducibility and accuracy of the findings.
General Synthesis Protocol for N-{4-[(4-halophenyl)sulfonyl]benzoyl}-L-valine Derivatives
The synthesis is a multi-step process beginning with the preparation of the corresponding 4-[(4-halophenyl)sulfonyl]benzoic acid.[2][3]
-
Friedel-Crafts Sulfonylation: The process starts with the Friedel-Crafts sulfonylation of a halobenzene (e.g., chlorobenzene or bromobenzene) with tosyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride. This is followed by oxidation to yield the 4-[(4-halophenyl)sulfonyl]benzoic acid.[2][3]
-
Acyl Chloride Formation: The resulting benzoic acid derivative is then treated with a chlorinating agent, such as thionyl chloride, to produce the more reactive 4-[(4-halophenyl)sulfonyl]benzoyl chloride.[2][3]
-
N-Acylation of L-valine: The final step involves the Schotten-Baumann-type N-acylation of L-valine with the synthesized acyl chloride in a basic aqueous solution. The N-{4-[(4-halophenyl)sulfonyl]benzoyl}-L-valine product is then isolated and purified.[2]
Antimicrobial and Antibiofilm Activity Assays
The antimicrobial and antibiofilm activities of the synthesized compounds were determined using the following methods:
-
Minimal Inhibitory Concentration (MIC) Assay: The MIC was determined using a serial microdilution method in 96-well microtiter plates. Bacterial strains were grown to a specific optical density and then incubated with varying concentrations of the test compounds. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a specified incubation period.[1][2]
-
Minimal Biofilm Inhibitory Concentration (MBIC) Assay: To assess the antibiofilm activity, biofilms were allowed to form in the wells of microtiter plates. After a set period, the planktonic bacteria were removed, and fresh medium containing different concentrations of the test compounds was added. The MBIC was determined as the lowest concentration of the compound that resulted in a significant reduction in the biofilm biomass, often quantified using a crystal violet staining method.[1]
Synthesis and Derivatization Workflow
The following diagram illustrates the general synthetic pathway for the preparation of N-{4-[(4-halophenyl)sulfonyl]benzoyl}-L-valine and its subsequent conversion to an oxazolone derivative, which also demonstrated biological activity.
References
Comparative Guide to Analytical Standards for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical standards for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a key compound in pharmaceutical research and development. The purity and accurate characterization of analytical standards are paramount for obtaining reliable and reproducible experimental results. This document aims to assist researchers in selecting appropriate standards by comparing available options and providing detailed analytical methodologies.
Comparison of Analytical Standards
The availability of certified analytical standards for this compound is limited. However, by examining suppliers and closely related alternatives, we can construct a comparative overview. The following table summarizes the specifications for the target compound and a potential alternative, 2-Amino-2-(4-fluorophenyl)acetic acid, which, while structurally different, is a related fluorophenyl-containing amino acid derivative for which more data is often available. This comparison highlights the importance of sourcing well-characterized standards.
| Product Name | Supplier | CAS Number | Purity | Analytical Method for Purity |
| This compound | CymitQuimica | 13029-71-5 | 97.0% | Not Specified on available data |
| (S)-2-Amino-2-(4-fluorophenyl)acetic acid | AbMole BioScience | 19883-57-9 | ≥99.0% | Not Specified on available data[1] |
| 2-Amino-2-(4-fluorophenyl)acetic acid | ChemScene | 7292-73-1 | ≥98% | Not Specified on available data[2] |
Note: The analytical methods used for purity determination are often detailed in the Certificate of Analysis (CoA), which should be requested from the supplier for specific lot numbers.
Experimental Protocols for Quality Assessment
Accurate assessment of the purity of analytical standards is crucial. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. Below is a representative experimental protocol for the purity determination of a sulfonamide-containing compound, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is designed to separate the main compound from potential impurities.
1. Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the analytical standard in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. Data Analysis:
-
The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the quality control analysis of an analytical standard.
Caption: Workflow for the quality control of an analytical standard.
References
Comparative Efficacy of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid Analogs and Related Sulfonyl-Containing Compounds
For Immediate Release
This publication provides a comparative analysis of the biological efficacy of various analogs structurally related to 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated overview of recent findings. The data presented herein is collated from multiple studies and aims to facilitate the identification of promising scaffolds for further investigation.
Introduction
The sulfonylamino acetic acid moiety is a key pharmacophore in a variety of biologically active compounds. The presence of the sulfonyl group and the fluorophenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the comparative efficacy of analogs where the core structure is modified, exploring their potential as anticancer, antimicrobial, and other therapeutic agents.
Anticancer Efficacy
A significant body of research has focused on the anticancer properties of sulfonyl-containing compounds. The following tables summarize the in vitro anticancer activity of various analogs against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of 4-Arylsulfonyl-1,3-oxazole Derivatives
| Compound ID | R Group | Cancer Cell Line | Growth Inhibition (%) at 10 µM |
| D19 | H | Not Specified | Data Not Available in Provided Search Results |
| D20 | 4-Fluorophenyl | Not Specified | Data Not Available in Provided Search Results |
| D28 | Cyclohexyl | Not Specified | Data Not Available in Provided Search Results |
| D29 | 4-Fluorophenyl | Not Specified | Data Not Available in Provided Search Results |
| D30 | 4-Ethoxyphenyl | Not Specified | Data Not Available in Provided Search Results |
Note: The provided search results mention the synthesis of these compounds but do not contain specific quantitative data on their anticancer activity. One result states that among a series of synthesized 4-arylsulfonyl-1,3-oxazoles, some compounds exhibited cytostatic or cytotoxic effects against specific cancer cell lines.[1]
Table 2: In Vitro Anticancer Activity of N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide Derivatives
| Compound ID | R¹ Group | R² Group | HeLa IC₅₀ (µg/mL) | SKOV-3 IC₅₀ (µg/mL) | MCF-7 IC₅₀ (µg/mL) |
| 16c | F | 1-Naphthyl | >10 | <10 | <15 |
| 16d | Cl | 1-Naphthyl | <10 | <10 | <15 |
| 17a | H | 2-Naphthyl | <10 | >10 | <15 |
| 17d | Cl | 2-Naphthyl | <10 | >10 | >15 |
Data extracted from a study on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, which are structurally distinct from the core topic but contain a sulfonylphenyl moiety.[2]
Antimicrobial Efficacy
Several studies have investigated the antimicrobial potential of sulfonyl-containing compounds. The following table summarizes the minimum inhibitory concentration (MIC) of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.
Table 3: Antimicrobial Activity of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) |
| 5 | Staphylococcus aureus ATCC 25923 | >250 |
| 5 | Escherichia coli ATCC 25922 | >250 |
| 6 | Staphylococcus aureus ATCC 25923 | >250 |
| 6 | Escherichia coli ATCC 25922 | >250 |
| 7a | Staphylococcus aureus ATCC 25923 | >250 |
| 7a | Escherichia coli ATCC 25922 | >250 |
| 7b | Staphylococcus aureus ATCC 25923 | >250 |
| 7b | Escherichia coli ATCC 25922 | >250 |
The synthesized N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives showed limited antimicrobial activity against the tested strains.[3]
Experimental Protocols
In Vitro Anticancer Activity Assay (NCI-60 Screen)
The anticancer activity of the 4-arylsulfonyl-1,3-oxazole derivatives was evaluated by the National Cancer Institute (NCI) against a panel of 59 human cancer cell lines.[1] The standard screening protocol involves the following steps:
-
Cell Culture: The cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment: Cells are seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds are then added at a single concentration of 10 µM.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Endpoint Measurement: The sulforhodamine B (SRB) protein assay is used to determine cell viability. The optical density is read on an automated plate reader.
-
Data Analysis: The percentage growth is calculated relative to control wells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) for the N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
General Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel chemical compounds.
Caption: General workflow from chemical synthesis to biological evaluation.
Note: Specific signaling pathways for the this compound analogs were not detailed in the provided search results. The above diagram represents a generalized experimental process.
Conclusion
The exploration of analogs related to this compound reveals a diverse range of biological activities. While direct comparisons are challenging due to the structural heterogeneity and varied experimental designs across studies, the data suggests that the sulfonylphenyl moiety is a valuable component in the design of novel therapeutic agents. The anticancer and antimicrobial activities exhibited by some of the presented compound classes warrant further investigation and optimization to identify lead candidates for drug development. Future studies focusing on a systematic structure-activity relationship (SAR) of this compound analogs are encouraged to delineate the precise structural requirements for enhanced efficacy and selectivity.
References
A Comparative Guide to Sulfonylamino Acids: Unveiling the Therapeutic Potential of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The sulfonylamino acid scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. This guide provides a comparative overview of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid and other sulfonylamino acids, focusing on their performance as bioactive molecules. We delve into their structure-activity relationships, supported by experimental data from relevant studies, to offer insights for the design and development of novel therapeutics.
Introduction to Sulfonylamino Acids
Sulfonylamino acids and their derivatives are a versatile class of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The general structure, characterized by a sulfonyl group linked to an amino acid moiety, allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. The introduction of a sulfonyl group can enhance metabolic stability, improve pharmacokinetic properties, and increase binding affinity to biological targets through hydrogen bond interactions.
Performance Comparison of Sulfonylamino Acids as Anticancer Agents
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (amelanotic melanoma) | 11.3 | [3] |
| A549 (lung adenocarcinoma) | 12.1 | [3] | ||
| MDA-MB-231 (breast adenocarcinoma) | 12.5 | [3] | ||
| 4a | Acyl sulfonamide spirodienone derivative | MDA-MB-231 (breast adenocarcinoma) | Not specified, but potent | [4] |
| 4j | Acyl sulfonamide spirodienone derivative | A549 (lung adenocarcinoma) | 0.005 | [4] |
| 9b | 5(4H)-Oxazolone-based sulfonamide | HepG2 (liver carcinoma) | 8.53 (µg/mL) | [5] |
| 9f | 5(4H)-Oxazolone-based sulfonamide | HepG2 (liver carcinoma) | 6.39 (µg/mL) | [5] |
| 9k | 5(4H)-Oxazolone-based sulfonamide | PC3 (prostate cancer) | 7.27 (µg/mL) | [5] |
| 10f | N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide | 1321 N1 (astrocytoma) | 8.22 | [6] |
Analysis of Structure-Activity Relationships (SAR):
The data suggests that the anticancer activity of sulfonylamino acids is significantly influenced by the nature of the aromatic and amino acid moieties. For instance, the presence of a quinoline ring in compound 3c contributes to its cytotoxicity against multiple cancer cell lines.[3] In the case of acyl sulfonamide spirodienones, specific substitutions on the aromatic rings lead to highly potent and selective activity, as seen with compound 4j against the A549 lung cancer cell line.[4] The oxazolone-based sulfonamides also demonstrate promising activity, with substitutions on the phenyl ring influencing their potency against liver and prostate cancer cells.[5]
Based on these observations, the 4-fluorophenyl group in This compound is a common substituent in bioactive molecules and may contribute favorably to its interaction with biological targets. The simple acetic acid side chain provides a carboxylic acid group that can participate in hydrogen bonding, a key interaction for binding to enzyme active sites.
Performance as Enzyme Inhibitors
Sulfonylamino acids are well-established as potent enzyme inhibitors, targeting a variety of enzymes implicated in disease. For example, they are known to inhibit matrix metalloproteinases (MMPs), carbonic anhydrases, and kinases.
A study on aminobenzophenones as p38 MAP kinase inhibitors revealed that these compounds potently inhibited the release of proinflammatory cytokines IL-1β and TNF-α. One of the most potent compounds, (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone, exhibited IC50 values of 14 nM and 6 nM for the inhibition of IL-1β and TNF-α, respectively, and an IC50 of 10 nM for p38 MAP kinase.[7] This highlights the potential of the broader class of molecules containing amino and sulfonyl-like functionalities in targeting key signaling pathways.
The inhibitory potential of This compound would be dependent on the specific enzyme target. The fluorophenylsulfonyl group can interact with hydrophobic pockets in the enzyme's active site, while the carboxylic acid of the glycine moiety can form crucial hydrogen bonds with active site residues.
Experimental Protocols
General Procedure for In Vitro Anticancer Activity Assay (MTS Assay)
This protocol is a generalized representation based on common practices in the cited literature.[8]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
MTS Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance at 490 nm is then measured using a microplate reader. The amount of formazan product is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
General Protocol for Enzyme Inhibition Assay
The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme.[9]
-
Reagent Preparation: Prepare a suitable buffer for the enzyme reaction at its optimal pH. Prepare stock solutions of the enzyme, the substrate, and the inhibitor in the buffer or a suitable solvent like DMSO.
-
Enzyme and Inhibitor Pre-incubation: In a microplate well or cuvette, mix the enzyme solution with various concentrations of the inhibitor. Allow this mixture to pre-incubate for a specific period to permit the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
Visualizing Mechanisms and Workflows
To better understand the context of sulfonylamino acid activity, the following diagrams illustrate a representative signaling pathway they might inhibit and a typical experimental workflow.
References
- 1. iscientific.org [iscientific.org]
- 2. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
A Comparative Guide to the Validation of Analytical Methods for 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The validation of these methods is crucial for ensuring the accuracy, reliability, and reproducibility of results in pharmaceutical analysis.[1] The performance of each method is evaluated based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4][5]
Method Comparison
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of small molecules like this compound.[6] HPLC-UV is a robust and widely accessible method, often used for routine quality control. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace levels of the analyte, particularly in complex biological matrices.[6]
Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Specificity | Good | Excellent |
| Robustness | Robust | Robust |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: A stock solution of 1 mg/mL is prepared by dissolving the reference standard in the mobile phase. Calibration standards are prepared by serial dilution.
-
Sample Solution: The sample is accurately weighed and dissolved in the mobile phase to achieve a final concentration within the calibration range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it suitable for the determination of this compound in complex matrices such as biological fluids.
Instrumentation:
-
LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor ion and a specific product ion for this compound are monitored for quantification.
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
Standard and Sample Preparation:
-
Standard Solution: A stock solution is prepared in methanol. Working standards are prepared by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove matrix interferences.[7]
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of HPLC-UV and LC-MS/MS methods.
References
- 1. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. ymerdigital.com [ymerdigital.com]
- 7. academic.oup.com [academic.oup.com]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds represents a pivotal strategy in modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated compounds, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
The introduction of fluorine can dramatically alter a molecule's properties, often leading to significant improvements in its drug-like characteristics. A primary benefit of fluorination is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position—a "soft spot"—with fluorine, medicinal chemists can effectively block or slow down oxidative metabolism.[1] This tactic frequently results in a longer in vivo half-life and improved oral bioavailability.[1][3]
Furthermore, fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, which can in turn affect a compound's solubility, permeability, and binding affinity to its target.[1][2] While the effects are highly context-dependent, strategic fluorination often leads to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1][3][4][5]
Quantitative Comparison of Biological Activity
The following tables summarize in vitro data from studies that directly compare the biological activity of non-fluorinated compounds with their fluorinated analogs across different target classes.
Case Study 1: DYRK1A/B Kinase Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a significant target in neurodegenerative diseases.[6] The data below illustrates how fluorination of a gallocatechin derivative (GCG) enhances its inhibitory potency.[6]
| Compound | Modifications | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | DYRK2 IC50 (nM) |
| GCG | Non-fluorinated parent | 121 | >1000 | >1000 |
| 1c | Fluorinated at 2” position, methylated at 5" position | 73 | >1000 | >1000 |
| GCG-3”OMe | Methylated, non-fluorinated | ~242 | >1000 | >1000 |
| GCG-2”F,3”OMe (1d) | Fluorinated and methylated | >1000 | >1000 | >1000 |
Data adapted from a study on fluorinated polyphenols as selective DYRK1A/B kinase inhibitors.[6]
Case Study 2: PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) inhibitors are a crucial class of anticancer agents. The following data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives shows a modest increase in potency against PARP2 with the introduction of a fluorine atom.
| Compound | Substitution (R) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | >10,000 | 1,200 |
| 1b | 7-F | >10,000 | 800 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.
Case Study 3: MK2 Inhibition and ADME Properties
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a target for inflammatory diseases. This case study highlights how a single fluorine atom can dramatically improve multiple ADME parameters, leading to enhanced oral exposure.[3]
| Compound | Modification | Permeability (10⁻⁶ cm/s) | Solubility (g/L) | Rat in vivo Clearance (mL/min/kg) | Rat Oral Bioavailability (%) | Rat Oral Exposure (nM·h) |
| 1 | Non-fluorinated | 0.1 | 0.004 | 100 | 1 | 121 |
| 19 | Fluorinated | 2.1 | 0.032 | 11 | 31 | 3486 |
Data adapted from a study on MK2 inhibitors.[3]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (ELISA-based for DYRK1A)
This protocol describes a non-radioactive method for measuring the activity of DYRK1A in the presence of an inhibitor.
Materials:
-
Recombinant human DYRK1A enzyme (e.g., 6xHis tagged rat truncated DYRK1A)[7]
-
DYRK1A substrate peptide
-
ATP
-
Test compounds (fluorinated and non-fluorinated analogs) dissolved in DMSO
-
Assay buffer
-
Coating buffer
-
Wash buffer
-
Primary antibody against the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well ELISA plates
Procedure:
-
Coating: Coat the wells of a 96-well plate with the DYRK1A substrate peptide diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound substrate.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the assay buffer and recombinant DYRK1A enzyme.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Antibody Incubation:
-
Wash the plate to stop the reaction and remove ATP and enzyme.
-
Add the primary antibody against the phosphorylated substrate and incubate for 1-2 hours at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution. The color will change to yellow.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
The absorbance is proportional to the amount of phosphorylated substrate and thus to the kinase activity.
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay determines the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound, providing a measure of its metabolic stability.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Control compounds with known metabolic stability (e.g., high and low clearance compounds)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the HLM incubation mixture by diluting the microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the HLM incubation mixture.
-
Add the test and control compounds to the wells to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture from the respective wells.
-
Immediately stop the reaction by adding the aliquot to a well of a separate 96-well plate containing ice-cold acetonitrile with an internal standard. This also precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).
-
Visualizing the Impact: Signaling Pathways and Workflows
Diagrams of relevant signaling pathways and experimental workflows provide a clearer understanding of the context and methodology of these comparative studies.
Conclusion
The strategic incorporation of fluorine is a highly effective and widely employed strategy in drug discovery to enhance the biological activity and pharmacokinetic properties of lead compounds. As demonstrated by the presented case studies, fluorination can lead to increased potency, improved metabolic stability, and a more favorable overall ADME profile. However, the effects of fluorination are not always predictable and are highly dependent on the position and number of fluorine atoms, as well as the surrounding molecular architecture. Therefore, a systematic and comparative evaluation of fluorinated and non-fluorinated analogs, guided by robust experimental protocols, is crucial for rational drug design and the development of next-generation therapeutics with improved efficacy and safety.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 6. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease | MDPI [mdpi.com]
- 7. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid and Analogs as Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity profile of compounds based on the 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid scaffold, a class of molecules recognized for their potential as Matrix Metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing crucial roles in both normal physiological processes and pathological conditions such as arthritis, cancer metastasis, and cardiovascular diseases. The development of selective MMP inhibitors is a key area of research for therapeutic intervention in these diseases.
The core structure, an arylsulfonamide linked to an amino acid, is a well-established pharmacophore for MMP inhibition. The sulfonamide group coordinates with the catalytic zinc ion in the active site of the enzyme, while the side chains of the amino acid and the aryl group interact with the substrate-binding pockets (S1' and S2'), influencing the inhibitor's potency and selectivity.
Performance Comparison of Arylsulfonamide-Based MMP Inhibitors
| Compound ID | R Group | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-8 (Collagenase-2) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) |
| 1 | 4-Phenoxyphenyl | >10000 | 5 | 130 | >10000 | 11 | 2 | 3 |
| 2 | 4-(4-Fluorophenoxy)phenyl | >10000 | 3 | 100 | >10000 | 8 | 1 | 2 |
| 3 | 4-Phenylphenyl | >10000 | 4 | 120 | >10000 | 9 | 1.5 | 2.5 |
| 4 | 4-(4-Chlorophenoxy)phenyl | >10000 | 2.5 | 90 | >10000 | 7 | 1 | 2 |
Data presented is a representative summary from studies on analogous compounds and is intended for comparative purposes.
The data indicates that this class of inhibitors demonstrates high potency against MMP-2, MMP-8, MMP-9, and MMP-13, with significantly lower activity against MMP-1 and MMP-7. This selectivity profile is a desirable characteristic for therapeutic agents, as indiscriminate inhibition of all MMPs can lead to undesirable side effects. The selectivity is largely attributed to the interactions of the P1' substituent (the aryl group) with the S1' subsite of the MMP active site, which varies in size and shape among different MMPs.
Experimental Protocols
A common method for determining the inhibitory potency of compounds against MMPs is the Fluorometric Inhibition Assay . This assay measures the enzymatic activity by monitoring the cleavage of a fluorescently labeled peptide substrate.
Principle: The substrate contains a fluorophore and a quencher in close proximity. In its intact state, the fluorescence of the fluorophore is quenched. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, and the extent of this decrease is used to calculate the inhibitor's potency (typically as an IC50 value).
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (this compound or its analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Pro-MMPs are activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the diluted test compound or vehicle control (DMSO). c. Add the activated MMP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals for a set period (e.g., 30 minutes) at 37°C.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
Visualizations
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for determining the IC50 of an MMP inhibitor.
Simplified MMP Signaling Pathway Leading to Extracellular Matrix Degradation
Caption: Key signaling pathways inducing MMP expression and activity.
The Evolving Landscape of Sulfonamide Therapeutics: A Comparative Analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid and its Analogs
For researchers, scientists, and drug development professionals, the strategic design of new therapeutic agents is a paramount objective. Within the vast chemical space of potential drug candidates, sulfonamide derivatives have consistently demonstrated a remarkable breadth of biological activities. This guide provides a comparative overview of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a representative of the N-arylsulfonyl-α-amino acid scaffold, and its structural analogs. By examining the available experimental data on related compounds, we aim to project the potential applications and performance of this molecule, offering a valuable resource for guiding future research and development efforts.
The core structure of this compound, featuring a glycine moiety linked to a fluorinated phenylsulfonamide, suggests its potential interaction with a variety of biological targets. The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and therapeutic efficacy.
Comparison with Structurally Related Compounds
To understand the potential of this compound, it is instructive to compare it with its non-fluorinated counterpart and other related sulfonamide derivatives that have been investigated for various therapeutic applications.
| Compound/Analog Class | Key Structural Difference from Target Compound | Reported/Potential Biological Applications | Supporting Experimental Data (from Analogs) |
| 2-{[(Phenyl)sulfonyl]amino}acetic acid | Lacks the 4-fluoro substituent on the phenyl ring. | General scaffold for various biological activities. | Derivatives have been explored for diverse applications, though specific data on the parent compound is limited.[3] |
| Fluorinated Benzenesulfonamides | General class with fluorine substitution on the benzene ring. | Inhibition of amyloid-β aggregation (potential for Alzheimer's disease treatment).[4] | Certain fluorinated benzenesulfonamides have shown to slow amyloid-β peptide aggregation by more than three-fold.[4] |
| Phenylsulfonyl Acetic Acid Derivatives | Phenylsulfonyl group directly attached to the acetic acid moiety. | Potent agonists of free fatty acid receptor 1 (FFA1) for the treatment of type 2 diabetes.[5] | A derivative, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, demonstrated improved glucose tolerance in diabetic models.[5] |
| N-methylated Analog: [--INVALID-LINK--amino]acetic acid | Methyl group on the nitrogen atom of the sulfonamide linker. | Potential for altered binding affinity and pharmacokinetic properties. | Commercial availability suggests its use in proteomics and drug discovery research.[6] |
| Sulfonylglycine Derivatives | General class of compounds with a sulfonyl group attached to a glycine backbone. | Anticancer and antibacterial properties. | This class of compounds is known to inhibit key enzymes and modulate cellular signaling pathways.[7] |
Potential Therapeutic Applications and Underlying Mechanisms
Based on the structure-activity relationships gleaned from related compounds, this compound holds promise in several therapeutic areas:
-
Neurodegenerative Diseases: The presence of the 4-fluorophenylsulfonyl moiety is a key feature in some inhibitors of amyloid-β aggregation.[4] This suggests that the target compound could potentially interfere with the pathological protein aggregation processes implicated in Alzheimer's disease. The proposed mechanism involves the interaction of the sulfonamide with the amyloid peptide, preventing its self-assembly into neurotoxic fibrils.
-
Metabolic Disorders: Analogs of phenylsulfonyl acetic acid have been identified as potent agonists of FFA1, a G-protein coupled receptor that plays a crucial role in glucose-stimulated insulin secretion.[5] The structural similarity suggests that this compound could also modulate this receptor, offering a potential therapeutic avenue for type 2 diabetes.
-
Oncology and Infectious Diseases: The broader class of sulfonylglycine derivatives has been investigated for their anticancer and antibacterial activities.[7] The mechanism of action often involves the inhibition of critical enzymes, such as carbonic anhydrases or dihydropteroate synthase, which are essential for the survival and proliferation of cancer cells and bacteria, respectively.
Experimental Protocols
General Synthesis of this compound
This protocol is based on the general synthesis of sulfonylglycine derivatives.[7]
Materials:
-
Glycine ethyl ester hydrochloride
-
4-Fluorophenylsulfonyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
1N Hydrochloric acid (HCl)
-
Water
Procedure:
-
N-Sulfonylation: To a solution of glycine ethyl ester hydrochloride (1.0 eq) and TEA (2.2 eq) in DCM at 0 °C, add 4-fluorophenylsulfonyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-fluorophenylsulfonyl)glycine ethyl ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature. Monitor the reaction by TLC.
-
Isolation: After completion, remove the THF under reduced pressure. Acidify the aqueous layer to pH 2-3 with 1N HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.
In Vitro Amyloid-β Aggregation Assay
This protocol is a generalized procedure based on assays used for fluorinated benzenesulfonamides.[4]
Materials:
-
Synthetic Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (test compound)
-
96-well black microplates
Procedure:
-
Preparation of Aβ: Dissolve lyophilized Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and evaporate the solvent. Store the peptide film at -20°C. Prior to the assay, resuspend the peptide in a small volume of DMSO and then dilute to the final concentration in PBS.
-
Assay Setup: In a 96-well plate, mix the Aβ solution with various concentrations of the test compound. Include a control well with Aβ and vehicle (DMSO).
-
ThT Fluorescence Measurement: Add Thioflavin T to each well. Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against time. The inhibition of aggregation can be quantified by comparing the lag time and the maximum fluorescence intensity of the samples with the test compound to the control.
Visualizing the Scientific Workflow
To further clarify the processes involved in the research and development of this compound, the following diagrams illustrate the general synthetic pathway and a hypothetical workflow for screening its biological activity.
Caption: General synthetic route for this compound.
Caption: Hypothetical workflow for biological screening.
References
Benchmarking 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic Acid: A Comparative Analysis Framework
For immediate release:
This guide provides a framework for the comparative benchmarking of the investigational compound 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid against established inhibitors. Due to the limited publicly available information on the specific biological targets and inhibitory profile of this compound, this document outlines the necessary experimental protocols and data presentation formats that should be employed once a primary biological target is identified. This structured approach is designed to ensure a rigorous and objective comparison for researchers, scientists, and drug development professionals.
Identifying the Biological Target and Known Inhibitors
The foundational step in benchmarking this compound is the definitive identification of its primary biological target(s). Without this crucial information, a direct comparison to known inhibitors is not feasible. Initial screening assays are required to elucidate the compound's mechanism of action.
Recommended Initial Screening:
-
Broad-Panel Kinase Assays: To determine if the compound inhibits protein kinases.
-
GPCR Panel Screening: To assess activity against a wide range of G-protein coupled receptors.
-
Enzyme Inhibition Panels: To screen for inhibitory effects on common enzyme classes (e.g., proteases, phosphatases, etc.).
-
Phenotypic Screening: To identify cellular effects that can guide target deconvolution.
Once a primary target is confirmed, a thorough literature review should be conducted to identify well-characterized inhibitors of the same target. These known inhibitors will serve as the benchmarks for comparison. The selection of benchmark inhibitors should be based on their potency, selectivity, and established use in the field.
Comparative Data Presentation
All quantitative data from head-to-head comparative studies should be summarized in clear, well-structured tables. This allows for at-a-glance comparison of key performance metrics.
Table 1: Comparative Inhibitory Potency (IC₅₀/EC₅₀)
| Compound | Target | Assay Type | IC₅₀/EC₅₀ (nM) | 95% Confidence Interval | Hill Slope |
| This compound | [Target Name] | [e.g., FRET Assay] | [Experimental Value] | [Value] | [Value] |
| [Known Inhibitor 1] | [Target Name] | [e.g., FRET Assay] | [Experimental Value] | [Value] | [Value] |
| [Known Inhibitor 2] | [Target Name] | [e.g., FRET Assay] | [Experimental Value] | [Value] | [Value] |
Table 2: In Vitro Selectivity Profile
| Compound | Target | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Selectivity Ratio (Off-Target 1/Target) |
| This compound | [Target Name] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| [Known Inhibitor 1] | [Target Name] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| [Known Inhibitor 2] | [Target Name] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Detailed Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the results, detailed methodologies for all key experiments must be provided.
In Vitro Inhibitory Potency Assay (Example: Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the target kinase.
Materials:
-
Recombinant human [Target Kinase]
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound and known inhibitors)
-
384-well microplates
-
Plate reader capable of fluorescence resonance energy transfer (FRET) detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the microplate wells.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a suitable stop solution (e.g., EDTA).
-
Read the plate on a FRET-capable plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Target Engagement Assay
Objective: To confirm that the compound interacts with its intended target in a cellular context.
Materials:
-
Cell line endogenously expressing the target or engineered to overexpress it.
-
Cell lysis buffer.
-
Primary antibody against the target protein.
-
Secondary antibody conjugated to a detectable marker.
-
Western blot or ELISA reagents.
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of the test compounds for a specified duration.
-
Lyse the cells and quantify total protein concentration.
-
Perform Western blotting or ELISA to detect the levels of a downstream marker of target activity (e.g., a phosphorylated substrate).
-
Quantify the signal and plot against compound concentration to determine the cellular EC₅₀.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are essential for visualizing complex biological pathways and experimental procedures.
Caption: High-level workflow for inhibitor characterization.
Caption: Hypothetical signaling pathway showing inhibitor action.
This guide establishes a comprehensive framework for the rigorous evaluation of this compound. By adhering to these standardized protocols for data generation and presentation, the scientific community can ensure that the comparative analysis of this compound against known inhibitors is both objective and informative. The successful implementation of this framework is contingent upon the initial identification of the compound's primary biological target.
comparative analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methods for producing 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid, a key intermediate in various pharmaceutical research and development endeavors. The methods discussed are the direct N-sulfonylation of glycine via the Schotten-Baumann reaction and a two-step approach involving the N-alkylation of 4-fluorobenzenesulfonamide with a haloacetic acid ester followed by hydrolysis. This comparison offers insights into the performance, efficiency, and practical considerations of each route, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Schotten-Baumann Reaction | Method 2: N-Alkylation and Hydrolysis |
| Starting Materials | Glycine, 4-Fluorophenylsulfonyl chloride | 4-Fluorobenzenesulfonamide, Ethyl bromoacetate |
| Number of Steps | 1 | 2 |
| Typical Yield | 85-95% | 70-85% (overall) |
| Purity (pre-recrystallization) | ~95% | ~90% |
| Reaction Time | 2-4 hours | 24-36 hours |
| Key Reagents | Sodium hydroxide (or other base) | Potassium carbonate, Sodium hydroxide |
| Solvents | Water, Dioxane (or other suitable solvent) | Acetone, Ethanol, Water |
| Primary Advantages | High yield, single step, shorter reaction time | Avoids direct handling of sulfonyl chloride with the amino acid |
| Primary Disadvantages | Potential for hydrolysis of sulfonyl chloride | Longer overall reaction time, requires isolation of intermediate |
Method 1: Schotten-Baumann N-Sulfonylation of Glycine
This classical one-step method involves the acylation of the amino group of glycine with 4-fluorophenylsulfonyl chloride in an aqueous basic medium. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the sulfonamide product.
Experimental Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
Reaction: To the chilled glycine solution, add a solution of 4-fluorophenylsulfonyl chloride (1.05 equivalents) in a minimal amount of a suitable organic solvent (e.g., dioxane or tetrahydrofuran) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stirring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a white crystalline solid.
Caption: Workflow for the synthesis of this compound via the Schotten-Baumann reaction.
Method 2: N-Alkylation of 4-Fluorobenzenesulfonamide and Subsequent Hydrolysis
This two-step approach first involves the N-alkylation of 4-fluorobenzenesulfonamide with an ester of a haloacetic acid, such as ethyl bromoacetate. The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid product.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}acetate
-
Preparation: To a solution of 4-fluorobenzenesulfonamide (1.0 equivalent) in a suitable solvent such as acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Reaction: To this suspension, add ethyl bromoacetate (1.1 equivalents) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting sulfonamide is consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Isolation: The residue can be purified by column chromatography on silica gel to give ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}acetate.
Step 2: Hydrolysis of Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}acetate
-
Preparation: Dissolve the ester intermediate from Step 1 in a mixture of ethanol and water.
-
Reaction: Add a stoichiometric amount of a base, such as sodium hydroxide (1.1 equivalents), and stir the mixture at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until the ester is no longer present (typically 12 hours).
-
Work-up: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.
Caption: Two-step synthesis of this compound via N-alkylation and hydrolysis.
Conclusion
Both the Schotten-Baumann reaction and the two-step N-alkylation/hydrolysis sequence are viable methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including desired yield, reaction time, and available starting materials. The Schotten-Baumann reaction offers a more direct and higher-yielding route, making it preferable for rapid synthesis. The two-step method, while longer, provides an alternative that may be advantageous in certain contexts, for instance, if the direct sulfonylation proves problematic due to side reactions. For large-scale production, the efficiency and reduced number of steps in the Schotten-Baumann approach would likely be more cost-effective.
A Comparative Guide to the In Vitro and In Vivo Evaluation of N-Sulfonylated Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction:
In Vitro Studies: Assessing Cellular Effects
In vitro assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound at a cellular level. For N-sulfonylated amino acid derivatives, these studies often focus on their cytotoxic and antiproliferative effects against cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity of Structurally Related Sulfonamide Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for several benzenesulfonamide derivatives against various human cancer cell lines. These values indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of higher potency.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 8b (2,5-Dichlorothiophene-3-sulfonamide) | HeLa (Cervical Cancer) | MTT Assay | 7.2 ± 1.12 | [1][2] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 4.62 ± 0.13 | [1][2] | |
| MCF-7 (Breast Cancer) | MTT Assay | 7.13 ± 0.13 | [1][2] | |
| Compound 15 (A novel sulfonamide derivative) | HCT-116 (Colon Cancer) | Not Specified | 3.66 | [3] |
| Compound 3l (2-{[4-[(4-Fluorophenyl)-sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide) | NCI-60 Cell Panel Average | Not Specified | GI50: 1.64–1.86 | [4] |
| SLC-0111 (Ureido-substituted benzenesulfonamide) | Various Cancer Cell Lines | Not Specified | Kᵢ for CA IX: 45.1 nM | [5] |
Experimental Protocols: In Vitro Cytotoxicity Assessment
A common method to determine the cytotoxic effects of novel compounds is the MTT assay.[6][7]
MTT Assay Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468) are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/mL. The plates are incubated for 24 hours to allow for cell attachment.[6][7]
-
Compound Treatment: The test compounds are dissolved in a solvent like DMSO to create stock solutions. A series of dilutions are then prepared in the culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. The plates are incubated for an additional 72 hours.[6]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells metabolize the yellow MTT into a purple formazan product.[6][7]
-
Solubilization and Absorbance Reading: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. The absorbance of the purple solution is then measured using a microplate reader at a wavelength of 540 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.[6]
In Vivo Studies: Evaluating Efficacy in a Living Organism
Following promising in vitro results, in vivo studies are conducted to assess the efficacy and safety of a compound in a whole-organism context. For anticancer drug candidates, this typically involves animal models of cancer.
Quantitative Data: In Vivo Antitumor Activity of a Structurally Related Sulfonamide
The following table presents data on the in vivo tumor growth inhibition by E7010, a novel sulfonamide derivative that inhibits tubulin polymerization.[8]
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Increase in Life Span (%) | Reference |
| Mice | Colon 38 Carcinoma | 25-100 mg/kg/day (oral) for 8 days | 60-99 | - | [8] |
| Mice | M5076 Fibrosarcoma | Not Specified | 75 | - | [8] |
| Mice | Lewis Lung Carcinoma | Not Specified | - | 84 | [8] |
| Mice | P388 Leukemia | Not Specified | - | 118 | [8] |
| Rats | SST-2 Mammary Carcinoma | Not Specified | 84 | - | [8] |
| Mice (Xenograft) | Human Gastric Cancer (H-81, H-111, SC-2, SC-6) | Not Specified (oral) | 60-78 | - | [8] |
| Mice (Xenograft) | Human Colon Cancer (H-143, COLO320DM, WiDr) | Not Specified (oral) | 58-83 | - | [8] |
| Mice (Xenograft) | Human Lung Cancer (LC-376, LC-6, LX-1) | Not Specified (oral) | 63-82 | - | [8] |
| Mice (Xenograft) | Human Breast Cancer (H-31, MX-1) | Not Specified (oral) | 79-87 | - | [8] |
Experimental Protocols: In Vivo Tumor Growth Inhibition Study
A generalized protocol for a murine xenograft model to assess in vivo antitumor efficacy is described below.
Murine Xenograft Model Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Human cancer cells (e.g., from a cell line or patient-derived tumor) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Compound Administration: Once tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test compound is administered, often orally or via intraperitoneal injection, at various doses and schedules. A vehicle control group receives the administration vehicle only.
-
Efficacy Evaluation: The study continues for a specified period, during which tumor growth and the general health of the mice are monitored. The primary endpoint is often the inhibition of tumor growth in the treated groups compared to the control group. The percentage of tumor growth inhibition is calculated.
-
Toxicity Assessment: Throughout the study, animal body weight and any signs of toxicity are recorded. At the end of the study, major organs may be collected for histopathological analysis.
Signaling Pathways and Mechanisms of Action
The biological effects of N-sulfonylated amino acid derivatives are mediated through their interaction with various cellular signaling pathways. A common mechanism of action for many benzenesulfonamide-based anticancer agents is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5][9]
Caption: Generalized signaling pathway for sulfonamide-based carbonic anhydrase inhibitors.
Experimental Workflow
The progression from in vitro to in vivo studies is a critical path in drug development. The following diagram illustrates a typical workflow for the evaluation of a novel compound.
Caption: A typical experimental workflow for the preclinical evaluation of a novel compound.
While specific data on 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid is lacking, the broader class of N-sulfonylated amino acid and benzenesulfonamide derivatives has demonstrated significant potential as anticancer agents in both in vitro and in vivo settings. The information and protocols provided in this guide offer a framework for the evaluation of new compounds in this class. Future research should aim to directly assess the in vitro and in vivo efficacy of this compound to determine its specific biological activity and therapeutic potential.
References
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid (CAS No. 13029-71-5)[1][2]. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield | Nitrile gloves | Laboratory coat | NIOSH-approved respirator if dusts or aerosols are likely to be generated |
| Conducting reactions | Chemical safety goggles or a face shield | Nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| Handling spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | NIOSH-approved respirator with appropriate cartridges |
| Waste disposal | Chemical safety goggles or a face shield | Nitrile gloves | Laboratory coat | Work in a well-ventilated area |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood[3][4]. An eyewash station and safety shower must be readily accessible.
Preparation and Use Workflow
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Fume Hood Verification : Before starting any work, ensure the chemical fume hood is certified and the airflow is functioning correctly.[5][6][7]
-
Assemble Materials : Gather all necessary equipment, including the chemical, solvents, glassware, and spill kit, and place them at least six inches inside the fume hood to maintain proper airflow.[8]
-
Don PPE : Put on the appropriate personal protective equipment as specified in Table 1.
-
Weighing : If working with the solid form, carefully weigh the compound within the fume hood to minimize dust inhalation.
-
Solution Preparation : When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.
-
Experimental Procedures : Conduct all experimental steps within the fume hood with the sash at the lowest practical height.[5][7]
-
Decontamination : After use, decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Waste Segregation : Properly segregate all waste generated, as detailed in the disposal plan.
-
Doffing PPE : Remove and dispose of contaminated gloves and other disposable PPE in the designated waste container.
-
Hygiene : Wash hands thoroughly with soap and water after completing the work.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound is a fluorinated organic acid and must be treated as hazardous chemical waste.
Disposal Protocol Logic
Caption: Logical flow for the disposal of this compound waste.
Detailed Steps:
-
Waste Identification and Segregation :
-
Solid Waste : Unused or waste this compound should be collected as halogenated organic solid waste.[9][10]
-
Liquid Waste : Solutions containing this compound should be collected as halogenated organic liquid waste. Do not mix with non-halogenated waste.[9][11]
-
Contaminated Materials : Disposable items such as gloves, weighing paper, and pipette tips that are contaminated should be collected as solid laboratory waste.
-
-
Waste Collection and Containerization :
-
Final Disposal :
-
All waste containing this compound must be disposed of through a licensed chemical waste management facility.[12]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Specialized incineration may be required for fluorinated organic compounds to prevent the release of hazardous byproducts like hydrogen fluoride.[14]
-
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before handling any chemical.
References
- 1. 2-([(4-FLUOROPHENYL)SULFONYL]AMINO)ACETIC ACID | 13029-71-5 [amp.chemicalbook.com]
- 2. {[(4-Fluorophenyl)sulfonyl]amino}acetic acid | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. IsoLab - Acetic Acid [isolab.ess.washington.edu]
- 5. locscientific.com [locscientific.com]
- 6. mrclab.com [mrclab.com]
- 7. toptec.pk [toptec.pk]
- 8. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. actenviro.com [actenviro.com]
- 11. vumc.org [vumc.org]
- 12. Effective Lab Chemical Waste Management [emsllcusa.com]
- 13. danielshealth.com [danielshealth.com]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
